Mal-PEG2-NHS
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O8 |
|---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C14H16N2O8/c17-10-1-2-11(18)15(10)5-6-22-7-8-23-9-14(21)24-16-12(19)3-4-13(16)20/h1-2H,3-9H2 |
InChI Key |
HLLLISBRYDGYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG2-N-hydroxysuccinimide ester (Mal-PEG2-NHS ester), a heterobifunctional crosslinking reagent pivotal in the fields of bioconjugation, diagnostics, and therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). This document will delve into its chemical properties, mechanism of action, and applications, and provide detailed experimental protocols for its use.
Core Concepts: Introduction to this compound Ester
This compound ester is a versatile chemical tool designed to covalently link two different biomolecules. Its structure features three key components:
-
Maleimide group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups (-SH), which are present in the side chains of cysteine residues in proteins.
-
N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins.
-
Polyethylene Glycol (PEG) spacer: The "PEG2" component refers to a short chain of two repeating ethylene glycol units. This hydrophilic spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, which can help to reduce aggregation and improve the pharmacokinetic properties of the final product.[1]
The heterobifunctional nature of this compound ester, possessing two different reactive moieties, allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers or polymers.[2] This is a significant advantage over homobifunctional crosslinkers which have identical reactive groups at both ends.[2]
Physicochemical and Quantitative Data
A summary of the key quantitative and physicochemical properties of this compound ester is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₁₈N₂O₈ | [3][4] |
| Molecular Weight | 354.31 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in organic solvents (DMSO, DMF), can be diluted in aqueous buffers | |
| Storage Conditions | -20°C, desiccated to prevent hydrolysis | |
| NHS Ester Reaction pH | 7.0 - 9.0 | |
| Maleimide Reaction pH | 6.5 - 7.5 |
Mechanism of Action and Reaction Pathways
The utility of this compound ester lies in its ability to facilitate a two-step conjugation process, targeting different functional groups under specific pH conditions.
Amine-Reactive NHS Ester Conjugation
The first step in a typical two-step conjugation protocol involves the reaction of the NHS ester with a primary amine on the first biomolecule (e.g., an antibody). The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.0 to 9.0. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris) will compete for the reaction.
References
- 1. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. This compound | CAS:1433997-01-3 | Biopharma PEG [biochempeg.com]
- 4. medkoo.com [medkoo.com]
An In-depth Technical Guide to Mal-PEG2-NHS: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Maleimide-PEG2-N-hydroxysuccinimide ester (Mal-PEG2-NHS). This reagent is a cornerstone in the field of bioconjugation, enabling the covalent linkage of amine- and thiol-containing biomolecules. Its unique architecture, featuring a maleimide group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, offers a versatile tool for creating stable bioconjugates with enhanced solubility and bioavailability. This guide will delve into the core structure and properties of this compound, present key quantitative data, provide detailed experimental protocols for its use, and visualize critical workflows.
Core Structure and Properties of this compound
This compound is a chemical crosslinker designed with two distinct reactive moieties separated by a short, hydrophilic PEG spacer. The NHS ester facilitates the formation of stable amide bonds with primary amines, such as the ε-amino group of lysine residues in proteins.[1] The maleimide group, on the other hand, selectively reacts with thiol (sulfhydryl) groups, most commonly found in cysteine residues, to form a stable thioether linkage.[2][3] The two-unit PEG spacer not only enhances the aqueous solubility of the crosslinker and the resulting conjugate but also provides a flexible bridge between the conjugated molecules.[4]
The IUPAC name for this compound is 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate. Its structure is depicted below:
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and executing successful bioconjugation experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₁₈N₂O₈ | |
| Molecular Weight | 354.32 g/mol | |
| CAS Number | 1433997-01-3 | |
| Appearance | Viscous Liquid or White Solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile. Limited solubility in aqueous buffers. | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Reactivity and Stability
The utility of this compound hinges on the differential reactivity and stability of its two functional groups. Understanding these characteristics is critical for optimizing conjugation strategies.
| Parameter | Maleimide Group | NHS Ester Group | Reference(s) |
| Reactive Towards | Thiol groups (e.g., Cysteine) | Primary amine groups (e.g., Lysine) | |
| Optimal Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 | |
| Bond Formed | Stable thioether bond | Stable amide bond | |
| Hydrolytic Stability | More stable than NHS ester. Slow hydrolysis occurs at pH > 7.5. | Susceptible to hydrolysis, especially at higher pH. Half-life is approximately 1 hour at pH 8 and 25°C, and 10 minutes at pH 8.6 and 4°C. |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound in bioconjugation.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one containing accessible primary amines (Protein-NH₂) and the other containing a free thiol group (Protein-SH).
Materials:
-
Protein-NH₂ (e.g., antibody)
-
Protein-SH (e.g., enzyme with a free cysteine)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 2-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Activation of Protein-NH₂:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein-SH:
-
Immediately add the purified maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio of Protein-NH₂ to Protein-SH should be optimized based on the desired final conjugate.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimides (Optional):
-
To quench any unreacted maleimide groups, add a solution of free cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the conjugate from unreacted proteins.
-
Caption: Workflow for two-step protein-protein conjugation.
Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines a general procedure for creating an ADC by conjugating a thiol-containing drug-linker to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Thiol-containing drug-linker
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction Buffer: PBS, pH 7.4
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.5
-
Purification columns (e.g., SEC, HIC)
Procedure:
-
Antibody Reduction (Thiolation):
-
To generate free thiol groups, partially reduce the interchain disulfide bonds of the antibody.
-
Incubate the mAb (5-10 mg/mL) with a 2-10 molar excess of TCEP for 1-2 hours at 37°C. Alternatively, use DTT at a higher molar excess.
-
Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
-
Activation of the Drug-Linker (if necessary):
-
If the drug does not already contain a maleimide group, it can be activated in a separate reaction. For this protocol, we assume the use of a pre-activated maleimide-drug-linker.
-
-
Conjugation of the Drug-Linker to the Antibody:
-
Add the maleimide-activated drug-linker to the reduced antibody solution. A molar excess of 1.5 to 5 equivalents of the drug-linker per thiol group on the antibody is a common starting point.
-
If the drug-linker is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC to remove unreacted drug-linker and aggregated protein. Size-exclusion chromatography (SEC) is commonly used for this purpose. Hydrophobic interaction chromatography (HIC) can be employed to separate ADCs with different drug-to-antibody ratios (DAR).
-
-
Characterization of the ADC:
-
Determine the DAR using techniques such as UV-Vis spectroscopy, mass spectrometry, or HIC.
-
Assess the purity and aggregation state of the ADC by SEC.
-
Evaluate the binding affinity and cytotoxic activity of the final ADC.
-
Caption: General workflow for the preparation of an Antibody-Drug Conjugate.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that plays a critical role in modern bioconjugation. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences. By understanding its chemical properties and following optimized experimental protocols, scientists can effectively utilize this compound to construct novel and functional bioconjugates for a wide range of applications.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:1433997-01-3 | Biopharma PEG [biochempeg.com]
The Hydrophilic Advantage: A Technical Guide to the PEG2 Spacer in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate field of bioconjugation, the choice of a chemical linker is a critical determinant of the final molecule's success. Spacers are incorporated to bridge two or more molecules, and their physicochemical properties can profoundly influence the stability, solubility, and in vivo performance of the resulting conjugate. Among the most valuable tools in the bioconjugation toolkit are polyethylene glycol (PEG) linkers. This technical guide provides an in-depth examination of the shortest of these, the diethylene glycol or "PEG2" spacer, focusing on its core characteristic: hydrophilicity. We will explore the chemical basis of this property, present quantitative data, detail relevant experimental protocols, and illustrate its impact on the design of advanced therapeutics like antibody-drug conjugates (ADCs).
The Chemical Basis and Benefits of PEG2 Hydrophilicity
Polyethylene glycol is a polymer composed of repeating ethylene glycol units (–O–CH₂–CH₂–). The PEG2 spacer is a discrete, monodisperse molecule consisting of two such units. Its profound hydrophilicity stems from the ether oxygen atoms within its backbone. These oxygen atoms readily form hydrogen bonds with water molecules, creating a localized hydration shell around the spacer.[1] This "cloud" of water has several powerful effects on the bioconjugate as a whole.
The primary benefits of incorporating a hydrophilic PEG2 spacer include:
-
Enhanced Aqueous Solubility : Many potent therapeutic payloads, particularly in oncology, are highly hydrophobic. A PEG2 spacer can significantly improve the overall solubility of the conjugate, preventing aggregation and facilitating formulation in aqueous buffers.[1][2][3][4]
-
Improved Pharmacokinetics : The hydration shell increases the hydrodynamic volume of the bioconjugate. This can shield it from renal clearance, thereby extending its circulation half-life.
-
Reduced Immunogenicity and Proteolysis : By creating a protective, flexible layer, the PEG spacer can mask immunogenic epitopes on a protein or peptide therapeutic, reducing the likelihood of an adverse immune response. This steric hindrance also protects the biomolecule from degradation by proteolytic enzymes.
-
Optimized Spatial Orientation : The PEG2 spacer provides a flexible, defined distance between the conjugated molecules, which can be crucial for minimizing steric hindrance and ensuring that a targeting antibody, for instance, can still bind effectively to its receptor.
The logical flow of these benefits is illustrated in the diagram below.
Quantitative Analysis of PEG2 Hydrophilicity
The hydrophilicity of a compound can be quantitatively expressed using its partition coefficient (LogP) or distribution coefficient (LogD). These values represent the ratio of a compound's concentration in a hydrophobic (typically n-octanol) versus a hydrophilic (aqueous buffer) phase. A negative LogP or LogD value indicates that the compound is predominantly hydrophilic.
While data for the standalone PEG2 spacer is not commonly published, studies on PEG2-containing conjugates consistently demonstrate hydrophilic character.
| Compound/Conjugate | Parameter | Value | Interpretation |
| 68Ga-NOTA-PEG2 -RM26 | LogD | -2.27 ± 0.07 | Highly Hydrophilic |
| Diethylene Glycol (PEG2) | LogP (Calculated) | -1.43 | Strongly Hydrophilic |
Table 1: Quantitative hydrophilicity data for a PEG2-containing molecule and the calculated LogP for the parent diethylene glycol structure. The negative values confirm a strong preference for the aqueous phase.
Experimental Protocols
Protocol for Determination of Hydrophilicity (LogD)
This protocol outlines the "shake-flask" method for determining the distribution coefficient (LogD) of a PEG2-containing bioconjugate.
Materials:
-
PEG2-containing conjugate of known concentration.
-
n-Octanol (pre-saturated with PBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol).
-
1.5 mL microcentrifuge tubes.
-
Vortex mixer.
-
Microcentrifuge.
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, gamma counter for radiolabeled compounds).
Methodology:
-
Preparation : Add 500 µL of n-octanol and 500 µL of PBS to a microcentrifuge tube.
-
Addition of Conjugate : Add a small, known amount of the PEG2-conjugate to the biphasic mixture.
-
Partitioning : Vortex the tube vigorously for 5 minutes to ensure thorough mixing and allow the conjugate to partition between the two phases.
-
Phase Separation : Centrifuge the tube at 5,000 x g for 10 minutes to achieve a clean separation of the n-octanol (top layer) and PBS (bottom layer) phases.
-
Quantification : Carefully collect a precise aliquot from both the n-octanol and PBS layers. Measure the concentration of the conjugate in each aliquot using the appropriate analytical method.
-
Calculation : Calculate the LogD using the following formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in PBS])
General Workflow for Synthesis and Purification of a PEGylated Bioconjugate
This protocol provides a general workflow for conjugating a payload to a protein (e.g., an antibody) using a PEG2 linker with common reactive chemistries, such as an N-hydroxysuccinimide (NHS) ester.
Methodology:
-
Component Preparation : Dissolve the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0). Dissolve the reactive linker-payload construct (e.g., Payload-PEG2-NHS ester) in a compatible organic solvent like DMSO.
-
Conjugation Reaction : Add a molar excess of the linker-payload solution to the antibody solution. Allow the reaction to proceed for 1-2 hours at room temperature. The NHS ester will react with primary amines (e.g., lysine residues) on the antibody surface.
-
Purification : After the reaction, the desired bioconjugate must be separated from unreacted payload and other reagents. Size-Exclusion Chromatography (SEC) is a common method, as it separates molecules based on their hydrodynamic size. The larger bioconjugate will elute before the smaller, unreacted components.
-
Characterization : The purified conjugate should be thoroughly analyzed.
-
Mass Spectrometry (MS) can confirm the covalent attachment of the payload by detecting the expected increase in mass.
-
High-Performance Liquid Chromatography (HPLC) , particularly Hydrophobic Interaction Chromatography (HIC), can assess the drug-to-antibody ratio (DAR) and the purity of the sample.
-
UV-Vis Spectroscopy can be used to determine the concentration of both the antibody and the payload (if the payload has a unique absorbance wavelength), allowing for calculation of the DAR.
-
Impact on Signaling Pathways and Drug-Receptor Interactions
The inclusion of a PEG spacer can modulate how a bioconjugate interacts with its biological target. While the primary role of PEGylation is to improve pharmacokinetics, it can also introduce steric hindrance that may alter binding affinity. For a therapeutic antibody, the PEG2 spacer must be long enough to allow the payload to perform its function without being so large that it blocks the antibody's binding to its target antigen on a cell surface.
This can lead to a slower association rate and a faster dissociation rate from the receptor. This modulation is not always detrimental and can be engineered to achieve a desired therapeutic effect, such as reducing off-target effects or fine-tuning the signaling cascade initiated by receptor binding.
Conclusion
The PEG2 spacer, though the smallest of the PEG linkers, is a powerful and versatile tool in modern bioconjugation. Its fundamental property of hydrophilicity provides a robust solution to the common challenges of poor solubility and aggregation associated with complex biotherapeutics. By improving aqueous solubility, extending circulation half-life, and masking immunogenic sites, the PEG2 spacer enables the development of more stable, safe, and effective drugs. A thorough understanding of its properties and the availability of robust analytical and synthetic protocols are essential for leveraging its full potential in the design of next-generation bioconjugates.
References
A Technical Guide to Mal-PEG2-NHS: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the chemical properties, molecular weight, and formula of Mal-PEG2-NHS, a heterobifunctional crosslinker. It details its critical role in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and fluorescently labeled probes for cellular imaging. This document offers structured data, detailed experimental protocols, and workflow diagrams to facilitate its application in research and drug development.
Core Properties of this compound Variants
It is crucial for researchers to recognize that "this compound" can refer to at least two distinct chemical structures with different molecular weights and formulas. The selection of the appropriate variant is dependent on the specific experimental requirements.
| Property | This compound ester | Mal-amido-PEG2-NHS |
| Molecular Formula | C15H18N2O8 | C18H23N3O9 |
| Molecular Weight | ~354.31 g/mol | ~425.39 g/mol |
| CAS Number | 1433997-01-3 | 955094-26-5 |
| Synonyms | Maleimide-PEG2-NHS ester | Maleimide-PEG2-succinimidyl ester, Mal-NH-PEG2-NHS |
Bioconjugation Chemistry of this compound
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, enabling the sequential or simultaneous conjugation of two different biomolecules. The polyethylene glycol (PEG) spacer is hydrophilic, which can enhance the solubility and reduce the aggregation of the resulting conjugate.
The two reactive moieties are:
-
Maleimide: This group specifically reacts with sulfhydryl (thiol) groups (-SH), which are present in the side chains of cysteine residues in proteins. This reaction forms a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[1]
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond and is most efficient at a pH range of 7 to 9.[1]
This dual reactivity allows for the precise coupling of, for example, an antibody to a small molecule drug or a fluorescent dye.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Researchers should optimize the specific conditions, such as molar ratios and incubation times, for their particular application.
Two-Step Antibody-Small Molecule Conjugation
This is a common method for preparing antibody-drug conjugates, where the this compound linker is first reacted with the antibody, and then the drug molecule is attached.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound (ester or amido variant)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Thiol-containing small molecule (e.g., a cytotoxic drug)
-
Desalting columns
-
Reaction buffers (e.g., phosphate buffer, pH 7.2-7.5)
-
Quenching reagent (e.g., Tris or glycine for NHS ester reaction, cysteine or 2-mercaptoethanol for maleimide reaction)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
This compound Activation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
Reaction with Antibody (Amine Reaction):
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column, exchanging the buffer with a phosphate buffer at pH 6.5-7.5.
-
Conjugation with Thiol-Containing Molecule (Sulfhydryl Reaction):
-
Add the thiol-containing small molecule to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the small molecule over the antibody is a typical starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light if the small molecule is light-sensitive.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine.
-
Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove excess small molecule and quenching reagent.
-
Fluorescent Labeling of Antibodies for Cellular Imaging
This protocol outlines the labeling of an antibody with a fluorescent dye for use in applications such as immunofluorescence microscopy or flow cytometry.
Materials:
-
Antibody with available cysteine residues (either naturally occurring or engineered)
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)
-
This compound labeled fluorescent dye
-
Amine-free and sulfhydryl-free reaction buffers (e.g., PBS, pH 7.2-7.4)
-
Desalting columns
Procedure:
-
Antibody Reduction (if necessary): If targeting internal cysteine residues, the disulfide bonds of the antibody may need to be partially reduced.
-
Treat the antibody with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at 37°C.
-
Remove the excess TCEP using a desalting column, exchanging the buffer with a degassed, amine-free buffer.
-
-
Conjugation Reaction:
-
Add the this compound-fluorescent dye to the reduced antibody solution at a molar ratio of 5-10 fold excess of the dye to the antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Remove the unreacted fluorescent dye using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the fluorescent dye (at its specific excitation maximum).
Experimental Workflows and Signaling Pathway Analysis
This compound is not a component of biological signaling pathways but is a tool to create probes to study these pathways. The following diagrams illustrate common experimental workflows where this compound is utilized.
Antibody-Drug Conjugate (ADC) Development Workflow
Caption: Workflow for the synthesis and application of an Antibody-Drug Conjugate (ADC).
Cellular Imaging Workflow with a Labeled Antibody
Caption: Workflow for labeling an antibody and its use in cellular imaging.
References
An In-depth Technical Guide to Maleimide-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of maleimide-thiol conjugation, a cornerstone of bioconjugation chemistry. Widely utilized in the development of antibody-drug conjugates (ADCs), protein labeling, and surface functionalization, this reaction offers high selectivity and efficiency under mild conditions. This document delves into the core mechanism, reaction kinetics, stability considerations, and detailed experimental protocols to empower researchers in their bioconjugation endeavors.
The Core Principle: A Michael Addition Reaction
The conjugation of a maleimide to a thiol-containing molecule, such as a protein or peptide with cysteine residues, proceeds via a Michael addition mechanism.[1][2] In this reaction, the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the maleimide's double bond.[3] This forms a stable covalent thioether bond, specifically a thiosuccinimide linkage.[4][5] The reaction is highly efficient and chemoselective for thiols, particularly within a specific pH range, making it a robust tool for site-specific modification of biomolecules.
The reaction is favored by the ring strain and the cis-conformation of the carbonyl groups in the maleimide ring, which enhances its reactivity without the need for a catalyst. This "click chemistry" characteristic allows for rapid and clean conjugation in aqueous environments, which is ideal for working with sensitive biological molecules.
Reaction Kinetics and Optimal Conditions
The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on the reaction conditions. The most critical parameter is the pH of the reaction buffer.
pH Dependence: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. Within this window, the thiol group (with a typical pKa of 8.3-8.6 for cysteine) exists in a sufficient concentration of its more nucleophilic thiolate anion form to react efficiently with the maleimide. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high chemoselectivity.
-
Below pH 6.5: The reaction rate slows down as the concentration of the reactive thiolate anion decreases.
-
Above pH 7.5: The reaction becomes less specific, with an increased rate of reaction with primary amines, such as the side chain of lysine residues. Furthermore, the rate of maleimide hydrolysis increases significantly at higher pH, leading to an inactive maleamic acid and reduced conjugation efficiency.
Stoichiometry: The molar ratio of maleimide to thiol is another crucial factor. A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of a maleimide-functionalized dye or drug is a common starting point. However, the optimal ratio can vary depending on the specific molecules involved and the potential for steric hindrance. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.
Temperature and Time: The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight. Lower temperatures will slow the reaction rate, potentially requiring longer incubation times. For small molecules, significant conjugation can be observed within minutes.
Stability of the Thioether Conjugate
While the thioether bond formed is generally stable, it is not completely irreversible and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a significant concern in vivo, as other thiols like glutathione can react with the released maleimide, leading to off-target effects and reduced efficacy of therapeutics like ADCs.
Several strategies have been developed to improve the stability of the maleimide-thiol linkage:
-
Hydrolysis of the Thiosuccinimide Ring: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by a short incubation at a slightly alkaline pH (e.g., pH 9.0). The resulting ring-opened succinamic acid thioether is much more stable and not susceptible to the retro-Michael reaction. Ring-opening rates can be accelerated by using maleimides with electron-withdrawing N-substituents.
-
Transcyclization: In the presence of an N-terminal cysteine, the initial maleimide-thiol adduct can undergo a transcyclization reaction to form a more stable six-membered thiazine ring. This rearrangement can be promoted by extended incubation in a buffered solution.
-
Use of Stabilizing Maleimides: Next-generation maleimides have been developed with increased stability against hydrolysis and the retro-Michael reaction. For example, dibromomaleimides can react with both a thiol and an amine, resulting in a stable aminothiomaleimide conjugate.
Side Reactions and Troubleshooting
Several side reactions can occur during maleimide-thiol conjugation, potentially leading to low yields and product heterogeneity.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This opens the ring to form an unreactive maleamic acid. To minimize hydrolysis, it is crucial to perform the reaction within the optimal pH range of 6.5-7.5 and to prepare aqueous solutions of maleimide reagents immediately before use.
-
Thiol Oxidation: Free sulfhydryl groups can readily oxidize to form disulfide bonds, which are unreactive towards maleimides. This can be prevented by using degassed buffers and including a chelating agent like EDTA to sequester metal ions that catalyze oxidation. If disulfide bonds are present, they must be reduced prior to conjugation using a reducing agent like TCEP or DTT.
-
Reaction with Other Nucleophiles: As mentioned, at pH values above 7.5, maleimides can react with primary amines (e.g., lysine). The imidazole ring of histidine can also react with maleimides, particularly in intramolecular reactions. Maintaining the reaction pH within the optimal range is the primary way to ensure selectivity for thiols.
-
Thiazine Rearrangement: When conjugating to an N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative, especially at or above physiological pH. This rearrangement is base-dependent and can be minimized by performing the conjugation at a lower pH.
Quantitative Data Summary
The following tables summarize key quantitative data related to maleimide-thiol conjugation.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for chemoselectivity and minimizing hydrolysis. |
| Molar Ratio (Maleimide:Thiol) | 10:1 - 20:1 | Common starting point for protein labeling. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction rate. |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Can be faster for small molecules. |
| Side Reaction | Condition Favoring Reaction | Mitigation Strategy |
| Maleimide Hydrolysis | pH > 7.5 | Maintain pH between 6.5 and 7.5; use fresh maleimide solutions. |
| Reaction with Amines | pH > 7.5 | Maintain pH between 6.5 and 7.5. |
| Thiol Oxidation | Presence of oxygen and metal ions | Use degassed buffers; add EDTA. |
| Thiazine Rearrangement | pH ≥ 7.0 (with N-terminal cysteine) | Perform conjugation at a lower pH. |
Detailed Experimental Protocols
Protocol 1: General Maleimide Labeling of a Protein
This protocol describes a general method for labeling a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein containing free thiol groups
-
Maleimide-functionalized reagent (e.g., fluorescent dye)
-
Reaction Buffer: 1X PBS, 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent (optional): Cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 100-fold molar excess of TCEP. Incubate at room temperature for 20-30 minutes.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/100 µL.
-
Conjugation Reaction: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If the reagent is light-sensitive, protect the reaction from light.
-
(Optional) Quenching: To stop the reaction, a small molecule thiol like cysteine can be added to react with any excess maleimide.
-
Purification: Separate the labeled protein from the unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
Protocol 2: Quantification of Degree of Labeling (DOL)
The DOL is the average number of maleimide molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the attached molecule (Amax).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the attached molecule at 280 nm. The correction factor (CF) is the ratio of the absorbance at 280 nm to the absorbance at Amax for the free label.
-
Corrected A280 = A280 - (Amax × CF)
-
Protein Concentration (M) = Corrected A280 / (εprotein × path length)
-
-
Calculate the concentration of the attached molecule:
-
Molecule Concentration (M) = Amax / (εmolecule × path length)
-
-
Calculate the DOL:
-
DOL = Molecule Concentration / Protein Concentration
-
Visualizing the Process: Diagrams
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for maleimide-thiol conjugation.
Caption: The Michael addition reaction between a maleimide and a thiol.
Caption: A typical experimental workflow for protein labeling.
Applications in Drug Development
Maleimide-thiol conjugation is a pivotal technology in modern drug development, with prominent applications in:
-
Antibody-Drug Conjugates (ADCs): This is arguably the most significant application. Maleimides are used to attach highly potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to a specific target, such as a cancer cell, thereby increasing therapeutic efficacy and minimizing off-target toxicity. The stability of the linker is critical for the success of an ADC, making the considerations discussed in this guide paramount.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides can improve their pharmacokinetic properties, such as increasing their half-life in circulation. Maleimide chemistry is a common method for site-specific PEGylation.
-
Development of Biomolecular Probes: Maleimides are used to attach fluorescent dyes, radioisotopes, or other reporter molecules to proteins and peptides for use in various assays, imaging techniques, and diagnostic applications.
-
Surface Functionalization: Biomolecules can be immobilized onto surfaces, such as nanoparticles or beads, using maleimide-thiol chemistry for applications in biosensing, diagnostics, and targeted drug delivery.
Conclusion
Maleimide-thiol conjugation is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its high selectivity, efficiency, and mild reaction conditions make it an ideal choice for the site-specific modification of biomolecules. A thorough understanding of the reaction mechanism, optimal conditions, stability considerations, and potential side reactions is essential for the successful design and execution of bioconjugation strategies. By following the principles and protocols outlined in this guide, researchers can harness the full potential of this important chemical reaction to advance their scientific and therapeutic goals.
References
NHS ester reaction with primary amines explained
An In-depth Technical Guide to NHS Ester Reactions with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the N-hydroxysuccinimide (NHS) ester reaction for covalently modifying primary amines, a cornerstone technique in bioconjugation for research, diagnostics, and therapeutics.
Core Principles of NHS Ester Reactivity
N-hydroxysuccinimide (NHS) esters are highly valued reagents for their ability to efficiently label biomolecules.[1] Their utility lies in the formation of stable, covalent amide bonds with primary amino groups (-NH₂) found on molecules like the lysine residues and N-termini of proteins.[2][3]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This creates a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a leaving group to form the desired amide bond.[1][3]
A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This side reaction produces an unreactive carboxylic acid, which reduces the overall efficiency of the conjugation. The rates of both the desired aminolysis and the competing hydrolysis are critically dependent on the reaction pH.
Reaction Mechanism and Competing Hydrolysis
The efficiency of the conjugation is a race between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis).
Quantitative Data Summary
The success of an NHS ester coupling reaction is critically dependent on several factors. Optimizing these parameters is essential to maximize conjugation efficiency while minimizing side reactions.
Reaction Conditions
The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. For labeling proteins and antibodies, a pH of 8.0 to 8.5 is often recommended. At lower pH values, the primary amine is protonated and non-nucleophilic, while at higher pH, the rate of hydrolysis increases significantly.
| Parameter | Recommended Condition | Notes |
| pH Range | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and ester stability. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow hydrolysis for long reactions. |
| Reaction Time | 30 minutes to 4 hours | Can be extended overnight at 4°C. |
| Molar Excess | 5- to 20-fold molar excess of NHS ester | Needs optimization based on the biomolecule and concentration. |
NHS Ester Stability
The stability of NHS esters in aqueous solution is inversely proportional to the pH. As the pH increases, the half-life of the NHS ester decreases due to accelerated hydrolysis.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | Room Temp. | ~180 - 210 minutes |
| 8.5 | Room Temp. | ~130 - 180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | ~110 - 125 minutes |
Recommended Buffers and Interfering Substances
The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they compete with the target molecule.
| Recommended Buffers | Interfering Substances |
| Phosphate (PBS) | Primary amines (Tris, Glycine) |
| Carbonate/Bicarbonate | Sodium Azide (> 3 mM) |
| Borate | High Glycerol (20-50%) |
| HEPES | Other nucleophiles |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general procedure for labeling a protein (e.g., an antibody) with an NHS ester-functionalized molecule.
1. Preparation of Protein:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5).
-
Ensure the protein solution is free of amine-containing stabilizers like BSA or glycine. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
2. Preparation of NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester reagent in a high-quality, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Prepare a stock solution, for example, at 10 mg/mL or 10 mM. Note: Aqueous solutions of NHS esters should be used immediately.
3. Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using a concentrated bicarbonate or borate buffer (e.g., add 1/10th volume of 1 M sodium bicarbonate, pH 8.3).
-
Add the calculated amount of NHS ester stock solution to the protein solution while gently stirring. A starting point of a 10- to 20-fold molar excess of the NHS ester is common.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.
4. Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove unreacted NHS ester, the NHS leaving group, and quenching molecules using size-exclusion chromatography (e.g., a gel filtration column) equilibrated with a suitable storage buffer like PBS.
General Protocol for Amine-Modified Oligonucleotide Labeling
1. Preparation of Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in a reaction buffer such as 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0.
2. Preparation of NHS Ester Solution:
-
Dissolve the NHS ester reagent in anhydrous DMSO or DMF to a suitable stock concentration (e.g., 5-10 equivalents of NHS ester in 25 µL for a 0.2 µmole reaction).
3. Conjugation Reaction:
-
Add the NHS ester solution to the oligonucleotide solution.
-
Vortex gently and incubate for 2-4 hours at room temperature, protected from light if necessary.
4. Purification:
-
Purify the labeled oligonucleotide from excess reagent. A common method is ethanol precipitation: add sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol.
-
Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol and resuspend in a suitable buffer.
Workflow Visualizations
Protein Labeling Workflow
Reaction Mechanism Detail
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Mal-PEG2-NHS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins using the heterobifunctional crosslinker, Maleimide-PEG2-N-hydroxysuccinimide ester (Mal-PEG2-NHS). This reagent facilitates the conjugation of two different biomolecules, typically through a two-step process involving the reaction of an amine-containing protein with the NHS ester and subsequent reaction of a sulfhydryl-containing molecule with the maleimide group.
Introduction
This compound is a versatile crosslinker featuring an NHS ester reactive towards primary amines (e.g., lysine residues and the N-terminus of proteins) and a maleimide group that specifically reacts with free sulfhydryl groups (e.g., cysteine residues).[1] The polyethylene glycol (PEG) spacer arm provides increased solubility and reduces potential immunogenicity of the resulting conjugate.[2] This system is widely used in the development of antibody-drug conjugates (ADCs), diagnostic assays, and other bioconjugates.
The labeling process is typically a two-step procedure. First, the NHS ester of the crosslinker reacts with primary amines on the first protein (Protein-NH2) to form a stable amide bond.[1] After removing the excess, unreacted crosslinker, the maleimide-activated protein is then reacted with a second molecule containing a free sulfhydryl group (Molecule-SH) to form a stable thioether bond.[1]
Chemical Reaction
The fundamental chemistry involves two key reactions:
-
NHS Ester Reaction: The N-hydroxysuccinimide ester reacts with primary amines at a pH range of 7-9 to form a stable amide linkage.[1]
-
Maleimide Reaction: The maleimide group reacts with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.
It is crucial to control the pH to ensure the specific reactivity of each group. The NHS-ester is susceptible to hydrolysis, with the rate increasing at higher pH. The maleimide group is more stable but can also hydrolyze at pH values above 7.5.
Quantitative Data Summary
The efficiency of the labeling reaction is dependent on several factors including the concentration of the protein and the crosslinker, the reaction buffer, pH, and temperature. The following table summarizes typical quantitative parameters for a successful protein labeling experiment.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound over Protein-NH₂ | 10 to 50-fold | Higher molar excess is required for dilute protein solutions. Empirical testing is necessary to determine the optimal ratio for a specific application. |
| Protein-NH₂ Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling. |
| This compound Stock Solution Concentration | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use as the NHS ester is moisture-sensitive and hydrolyzes in solution. |
| Reaction pH (NHS Ester Reaction) | 7.2 - 8.5 | A slightly basic pH is required for the reaction with primary amines. |
| Reaction pH (Maleimide Reaction) | 6.5 - 7.5 | This pH range is optimal for the specific reaction with sulfhydryl groups. |
| Reaction Temperature | 4°C or Room Temperature | |
| Reaction Time (NHS Ester Reaction) | 30 - 60 minutes at Room Temperature; 2 hours at 4°C | |
| Reaction Time (Maleimide Reaction) | 30 minutes at Room Temperature; 2 hours at 4°C | |
| Final Organic Solvent Concentration | < 10% | High concentrations of organic solvents can denature the protein. |
Experimental Protocols
This section provides a detailed, two-step protocol for labeling an amine-containing protein with a sulfhydryl-containing molecule using this compound.
Materials Required
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
This compound crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris or glycine) or sulfhydryls.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Spectrophotometer for protein concentration and labeling efficiency determination
Step 1: Activation of Amine-Containing Protein (Protein-NH₂) with this compound
-
Preparation of Protein-NH₂: Prepare the Protein-NH₂ in the Reaction Buffer. Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange using a desalting column.
-
Preparation of this compound Solution: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 50-fold molar excess of the freshly prepared this compound solution to the Protein-NH₂ solution. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the cross-linking of the Molecule-SH in the next step.
Step 2: Conjugation of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule (Molecule-SH)
-
Preparation of Molecule-SH: If the sulfhydryl group on the Molecule-SH is in a disulfide bond, it must be reduced prior to the reaction. This can be achieved using a reducing agent like TCEP.
-
Reaction: Immediately add the Molecule-SH to the desalted maleimide-activated protein solution. The molar ratio of Molecule-SH to the activated protein should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule containing a free sulfhydryl group (e.g., cysteine or β-mercaptoethanol) to react with any remaining maleimide groups.
-
Purification: Purify the final conjugate to remove excess Molecule-SH and any unreacted protein using an appropriate method such as size-exclusion chromatography or dialysis.
Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of Molecule-SH conjugated to each Protein-NH₂, can be determined using various methods, including spectrophotometry (if the Molecule-SH has a distinct absorbance), mass spectrometry, or specific activity assays.
Visualizations
Experimental Workflow
Caption: Two-step workflow for protein labeling using this compound.
Chemical Reaction Mechanism
Caption: Reaction scheme of this compound with a protein and a sulfhydryl-containing molecule.
References
Application Notes and Protocols for Mal-PEG2-NHS Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of antibodies with payloads using the heterobifunctional Maleimide-PEG2-N-hydroxysuccinimide (Mal-PEG2-NHS) ester linker. This linker enables a two-step covalent conjugation, first to primary amines on the antibody and subsequently to sulfhydryl groups on a payload molecule, creating stable antibody conjugates for various applications, including the development of antibody-drug conjugates (ADCs).
Introduction
The this compound ester is a popular crosslinker in bioconjugation due to its specific reactivity and the inclusion of a polyethylene glycol (PEG) spacer. The NHS ester group reacts with primary amines, such as the ε-amines of lysine residues on the antibody surface, to form stable amide bonds. The maleimide group specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond. The PEG spacer enhances the solubility and stability of the resulting conjugate.[1][2][3]
This document outlines the reaction conditions, a detailed two-step experimental protocol, methods for purification, and characterization of the final antibody conjugate.
Reaction Mechanism & Workflow
The conjugation process is typically performed in a two-step manner to ensure specificity and minimize side reactions.[2][4] First, the NHS ester of the this compound linker is reacted with the antibody. After removing the excess linker, the maleimide-activated antibody is then reacted with a sulfhydryl-containing payload.
Reaction Mechanism
Caption: Two-step reaction of this compound with an antibody and payload.
Experimental Workflow
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. hpst.cz [hpst.cz]
- 4. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Surface Modification using Mal-PEG2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The use of heterobifunctional linkers, such as Maleimide-PEG2-N-hydroxysuccinimide ester (Mal-PEG2-NHS), offers a versatile and controlled method for attaching biomolecules to nanoparticle surfaces. This linker possesses two reactive termini: an NHS ester that readily reacts with primary amines on the nanoparticle surface to form stable amide bonds, and a maleimide group that specifically conjugates with thiol groups found in peptides, proteins, and other ligands. The short polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and improves the biocompatibility of the resulting nanoparticle conjugate.[1][2]
These application notes provide detailed protocols for the surface modification of various nanoparticle types using this compound and the subsequent conjugation of thiol-containing molecules.
Principle of Surface Modification
The surface modification of nanoparticles using this compound is a two-step process:
-
Nanoparticle Activation: The NHS ester end of the this compound linker is reacted with primary amine groups present on the nanoparticle surface. This reaction is typically facilitated by carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate carboxyl groups for reaction with the NHS ester, or by direct reaction with amine-functionalized nanoparticles. This step results in a nanoparticle surface decorated with maleimide-terminated PEG chains.[3]
-
Ligand Conjugation: A thiol-containing molecule (e.g., a peptide or protein) is then added and reacts with the surface-exposed maleimide groups to form a stable thioether bond. This maleimide-thiol reaction is highly specific and efficient under mild conditions.[4]
This sequential conjugation strategy allows for precise control over the surface chemistry of the nanoparticle and the oriented attachment of targeting moieties.[3]
Data Presentation
Successful surface modification can be monitored by observing changes in the physicochemical properties of the nanoparticles at each stage. The following tables summarize expected quantitative data for nanoparticle modification.
Table 1: Physicochemical Properties of PLGA Nanoparticles During Surface Modification
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified PLGA Nanoparticles | 171.5 ± 1.2 | < 0.2 | -25 to -35 |
| S2P Peptide-Conjugated PLGA Nanoparticles | 183.3 ± 1.4 | < 0.2 | -15 to -25 |
Data adapted from a study on S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles.
Table 2: Conjugation Efficiency of Thiolated Ligands to Maleimide-Functionalized PLGA Nanoparticles
| Ligand | Maleimide to Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) |
| cRGDfK Peptide | 2:1 | 30 min | 84 ± 4 |
| 11A4 Nanobody | 5:1 | 2 h | 58 ± 12 |
Data from a study optimizing maleimide-thiol conjugation on PLGA nanoparticles.
Table 3: General Guidelines for Centrifugation-Based Purification of Gold Nanoparticles
| Nanoparticle Diameter (nm) | Recommended Centrifugal Force (x g) | Time (min) |
| ~20 | 10,000 | 30 |
| ~50 | 4,000 | 20 |
| ~100 | 1,500 | 15 |
General guidelines for purification. Optimal conditions may vary based on specific nanoparticle characteristics.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Silica or Iron Oxide Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Glycine
-
Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker over the estimated surface amine groups is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Purify the resulting Maleimide-PEG-NPs to remove excess linker and reaction byproducts using an appropriate method such as repeated centrifugation and washing, dialysis against PBS, or size-exclusion chromatography.
-
Protocol 2: Surface Modification of Carboxylated PLGA Nanoparticles with Mal-PEG2-Amine
This protocol details the attachment of an amine-terminated PEG-maleimide linker to carboxylated PLGA nanoparticles.
Materials:
-
Carboxylated PLGA nanoparticles
-
Maleimide-PEG-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Phosphate Buffer (pH 6.5)
-
Purification system (e.g., centrifugation)
Procedure:
-
Nanoparticle Activation:
-
Suspend 180 mg of carboxylated PLGA nanoparticles, 75 mg of sulfo-NHS, and 75 mg of EDC in 5 mL of phosphate buffer (pH 6.5).
-
Stir the mixture for 1 hour at room temperature to activate the carboxyl groups.
-
-
Linker Preparation:
-
Dissolve 60 mg of Maleimide-PEG-Amine in 1.5 mL of phosphate buffer (pH 6.5).
-
-
Conjugation Reaction:
-
Add the Maleimide-PEG-Amine solution to the activated nanoparticle suspension.
-
Incubate the mixture for 18 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the maleimide-functionalized PLGA nanoparticles by centrifugation (e.g., 20,000 rpm for 25 minutes).
-
Wash the nanoparticle pellet twice with an appropriate buffer and resuspend.
-
Protocol 3: Conjugation of a Thiol-Containing Ligand to Maleimide-Functionalized Nanoparticles
This protocol describes the final step of attaching a thiol-containing molecule (e.g., a peptide) to the maleimide-activated nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles (from Protocol 1 or 2)
-
Thiol-containing ligand (e.g., peptide with a terminal cysteine)
-
Reaction Buffer: 10 mM HEPES, pH 7.0 for peptides, or PBS, pH 7.4 for larger proteins like nanobodies.
-
(Optional) Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), for reducing disulfide bonds in the ligand.
-
Purification system (as described above)
Procedure:
-
Ligand Preparation (if necessary):
-
If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced prior to conjugation.
-
Dissolve the ligand in Reaction Buffer and add a 5-10 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Disperse the maleimide-functionalized nanoparticles in the appropriate Reaction Buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension. The optimal molar ratio of maleimide to thiol will vary depending on the ligand (see Table 2).
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles to remove any unreacted ligand using centrifugation, dialysis, or size-exclusion chromatography.
-
Visualizations
Caption: Workflow for two-step nanoparticle surface modification.
Caption: Targeted drug delivery using modified nanoparticles.
References
Application Notes and Protocols for Mal-PEG2-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Mal-PEG2-NHS ester, a heterobifunctional crosslinker, for the covalent conjugation of amine- and sulfhydryl-containing biomolecules. This document outlines recommended buffer systems, optimal pH ranges, and detailed experimental protocols to ensure successful and reproducible conjugation outcomes.
Introduction to this compound Ester
This compound ester is a versatile crosslinking reagent featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] The NHS ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, while the maleimide group selectively reacts with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[4][5] The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and immunogenicity. This linker is widely used in the development of antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.
Key Reaction Parameters: pH Optimization
The efficiency and specificity of the conjugation reactions are highly dependent on the pH of the reaction buffer. The two reactive ends of the this compound ester have distinct optimal pH ranges.
NHS Ester Reaction with Primary Amines
The reaction between the NHS ester and a primary amine is optimal in a slightly basic environment. At a lower pH, the primary amine is protonated, rendering it non-nucleophilic and thus unreactive. Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the conjugation yield. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.
Maleimide Reaction with Thiols
The maleimide group exhibits high selectivity for sulfhydryl groups within a narrow pH range. At a pH above 7.5, the maleimide group can lose its specificity and begin to react with primary amines. Furthermore, the maleimide ring is susceptible to hydrolysis at higher pH values, which renders it unreactive towards thiols.
Buffer Recommendations and pH Ranges
The choice of buffer is critical for a successful conjugation reaction. It is imperative to use buffers that do not contain primary amines or sulfhydryl groups, as these will compete with the target molecules for reaction with the crosslinker.
| Reaction | Recommended Buffers | Optimal pH Range | Notes |
| NHS Ester - Amine Reaction | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Avoid amine-containing buffers like Tris. |
| Maleimide - Thiol Reaction | Phosphate, Tris (amine-free), HEPES | 6.5 - 7.5 | Buffers should be degassed and free of thiols. |
| Two-Step Conjugation | Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | This range provides a good compromise for both reactions. |
Experimental Protocols
General Considerations
-
Reagent Preparation : this compound ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the reagent in a water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the reagent in solution.
-
Protein Preparation : The protein to be conjugated should be in an appropriate amine-free and thiol-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Reduction of Disulfides : For molecules where the target sulfhydryl groups are present as disulfide bonds, a reduction step is necessary prior to the maleimide reaction. TCEP (tris(2-carboxyethyl)phosphine) is often recommended as it does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed post-reduction as it contains a thiol group.
Protocol 1: Two-Step Conjugation
This is the most common method, involving the reaction of the NHS ester first, followed by the maleimide reaction.
Step 1: Reaction of this compound with Amine-Containing Protein (Protein-NH₂)
-
Prepare Protein Solution : Dissolve the amine-containing protein (e.g., an antibody) in a conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Solution : Immediately before use, dissolve this compound ester in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction : Add a 10- to 50-fold molar excess of the dissolved this compound ester to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Purification : Remove the excess, unreacted crosslinker using a desalting column or dialysis against the conjugation buffer.
Step 2: Reaction of Maleimide-Activated Protein with Thiol-Containing Molecule (Molecule-SH)
-
Prepare Thiolated Molecule : Ensure the sulfhydryl-containing molecule is reduced and in a suitable buffer.
-
Reaction : Add the thiol-containing molecule to the purified maleimide-activated protein. The molar ratio should be optimized for the specific application.
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional) : To stop the reaction, a low molecular weight thiol such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Final Purification : Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted molecules and byproducts.
Protocol 2: One-Pot Conjugation
In some instances, a one-pot reaction can be performed, though it requires careful optimization of the pH to balance the reactivity of both the NHS ester and the maleimide. A pH of 7.2-7.5 is generally used for this approach. This method is less common as it can lead to a more heterogeneous product mixture.
Visualizing the Workflow
References
Application Notes and Protocols for Creating Fluorescent Protein Probes using Mal-PEG2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. It enables the visualization and quantification of protein localization, trafficking, interaction, and function within complex biological systems. Mal-PEG2-NHS is a heterobifunctional crosslinker that offers a versatile and efficient method for creating fluorescent protein probes. This molecule contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the ε-amino group of lysine residues or the N-terminus of a protein), and a maleimide group that specifically reacts with sulfhydryl groups (from cysteine residues).[1][][] The polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.[4]
This two-step labeling strategy allows for the precise conjugation of a fluorescent dye to a specific cysteine residue on a target protein. First, an amine-containing fluorescent dye is reacted with the NHS ester of this compound. Following purification, the resulting maleimide-activated fluorescent dye is then reacted with the cysteine residue(s) of the target protein. This approach provides excellent control over the labeling process, minimizing non-specific modifications and ensuring the creation of a well-defined fluorescent protein probe.
Chemical Properties and Reaction Mechanism
This compound (Maleimide-dPEG®2-NHS ester) has a molecular weight of 354.32 g/mol and the chemical formula C15H18N2O8.[5] It is typically stored at -20°C and should be protected from moisture to prevent hydrolysis of the NHS ester.
The labeling process involves two key chemical reactions:
-
NHS Ester Reaction with Amine: The NHS ester reacts with a primary amine on the fluorescent dye in a nucleophilic acyl substitution reaction, forming a stable amide bond. This reaction is most efficient at a slightly basic pH (8.0-9.0).
-
Maleimide Reaction with Thiol: The maleimide group reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This reaction is most specific and efficient at a pH range of 6.5-7.5.
Experimental Protocols
Protocol 1: Activation of Fluorescent Dye with this compound
This protocol describes the reaction of an amine-containing fluorescent dye with this compound to create a maleimide-activated fluorescent dye.
Materials:
-
Amine-containing fluorescent dye
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., C18 reverse-phase HPLC column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the amine-containing fluorescent dye in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the fluorescent dye stock solution.
-
Add a 10-fold molar excess of the this compound stock solution to the dye solution.
-
Add the reaction buffer to achieve a final dye concentration of 1-5 mM. The final concentration of the organic solvent (DMSO or DMF) should not exceed 20% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of Mal-PEG2-Dye Conjugate:
-
Purify the maleimide-activated dye from unreacted dye and excess linker using reverse-phase HPLC on a C18 column.
-
Use a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance maximum of the dye and at 214 nm for the peptide bond.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Lyophilize the pure fractions to obtain the Mal-PEG2-dye conjugate as a powder. Store at -20°C, desiccated and protected from light.
-
Protocol 2: Labeling of Target Protein with Mal-PEG2-Dye Conjugate
This protocol describes the reaction of the purified maleimide-activated fluorescent dye with a cysteine-containing protein.
Materials:
-
Cysteine-containing target protein
-
Purified Mal-PEG2-Dye conjugate
-
Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4, containing 1 mM EDTA. Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris).
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
Procedure:
-
Prepare Protein Sample:
-
Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If TCEP is used, it must be removed before adding the maleimide-activated dye, for example, by using a desalting column.
-
-
Prepare Mal-PEG2-Dye Solution:
-
Dissolve the lyophilized Mal-PEG2-Dye conjugate in the reaction buffer to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Mal-PEG2-Dye solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Fluorescent Protein Probe:
-
Remove excess, unreacted Mal-PEG2-Dye and quenching reagent by size-exclusion chromatography (e.g., a desalting column).
-
Elute with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically elute first.
-
Characterization and Data Analysis
Determination of Degree of Labeling (DOL)
The degree of labeling, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified fluorescent protein probe at 280 nm (A280) and at the maximum absorbance wavelength of the fluorescent dye (Amax).
-
Calculate the concentration of the protein using the following equation:
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the following equation:
Dye Concentration (M) = Amax / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its Amax.
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the creation of fluorescent protein probes using this compound. These values should be optimized for each specific protein and dye combination.
| Parameter | Step 1: Dye Activation | Step 2: Protein Labeling |
| Molar Ratio | 10:1 (this compound : Dye) | 10-20:1 (Mal-PEG2-Dye : Protein) |
| pH | 8.3 | 7.2 - 7.5 |
| Reaction Time | 1-2 hours | 2 hours to overnight |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Typical Labeling Efficiency | > 90% (conversion of dye) | 70-90% (for single cysteine) |
| Purity after Purification | > 95% | > 95% |
Visualizations
Caption: Workflow for creating a fluorescent protein probe.
Caption: this compound structure and reaction scheme.
References
Purification of Mal-PEG2-NHS Labeled Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with Maleimide-PEG2-N-hydroxysuccinimide (Mal-PEG2-NHS) ester is a widely used bioconjugation technique to create therapeutic proteins, antibody-drug conjugates (ADCs), and other functionalized protein constructs. This heterobifunctional linker allows for the covalent attachment of a polyethylene glycol (PEG) spacer to a protein, which can enhance solubility, stability, and pharmacokinetic properties. The maleimide group specifically reacts with free sulfhydryl groups (e.g., from cysteine residues), while the NHS ester targets primary amines (e.g., the N-terminus and lysine residues).
Following the labeling reaction, a heterogeneous mixture is often produced, containing the desired PEGylated protein, unreacted protein, excess PEG linker, and other by-products. Therefore, a robust purification strategy is critical to isolate the purified, active conjugate and ensure its safety and efficacy. These application notes provide an overview of common purification methodologies and detailed protocols for researchers working with this compound labeled proteins.
Key Purification Strategies
Several chromatographic and filtration-based techniques can be employed for the purification of PEGylated proteins. The choice of method depends on the physicochemical properties of the protein and the PEG conjugate, as well as the desired scale of purification.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins.[][2] The addition of the PEG chain increases the hydrodynamic radius of the protein, allowing for its separation from the smaller, unreacted protein and excess PEG linker.[] SEC is effective at removing low molecular weight by-products and can be used for both analytical and preparative applications.[][2]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein by shielding charged residues. This change in charge can be exploited for purification using IEX. Depending on the buffer pH and the isoelectric point (pI) of the native and PEGylated protein, either cation or anion exchange chromatography can be utilized. IEX is particularly useful for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).
-
Hydrophobic Interaction Chromatography (HIC): The attachment of PEG chains can modify the hydrophobicity of a protein. HIC separates molecules based on their hydrophobicity and can be a powerful tool for purifying PEGylated proteins, often used as a complementary method to IEX.
-
Tangential Flow Filtration (TFF): TFF, a rapid and scalable technique, is well-suited for buffer exchange, concentration, and the removal of small molecule impurities like unreacted PEG linkers. It can be used as a standalone step or in conjunction with other chromatography methods. A hybrid method combining TFF with salt-induced precipitation of PEGylated proteins has also been developed for efficient purification.
-
Affinity Chromatography: If the protein has a specific binding partner or an affinity tag (e.g., a His-tag), affinity chromatography can be a highly selective purification method. This technique can be used to capture the protein (both labeled and unlabeled) and remove excess labeling reagents. Subsequent polishing steps may be required to separate the labeled from the unlabeled protein.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Labeled Proteins
| Purification Technique | Principle of Separation | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | > 80% | > 95% | Good for removing unreacted PEG and protein, applicable to a wide range of proteins. | Limited resolution for species with similar sizes, potential for sample dilution. |
| Ion Exchange Chromatography (IEX) | Surface charge | > 85% | > 98% | High resolution, can separate different degrees of PEGylation. | Requires optimization of buffer pH and ionic strength, protein must be stable over a range of pH. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Variable | > 90% | Orthogonal to IEX, can separate isoforms. | Requires high salt concentrations which may affect protein stability, lower capacity than IEX. |
| Tangential Flow Filtration (TFF) | Molecular size cutoff | > 95% | Variable | Fast, scalable, good for buffer exchange and removing small molecules. | Does not separate labeled from unlabeled protein, potential for membrane fouling. |
| Affinity Chromatography | Specific binding interactions | > 90% | Variable | Highly specific, can achieve high purity in a single step. | Requires a specific ligand or tag, may require harsh elution conditions. |
Experimental Protocols
Protocol 1: Purification of a this compound Labeled Antibody using Size Exclusion Chromatography (SEC)
Objective: To separate the PEGylated antibody from unreacted antibody and excess this compound linker.
Materials:
-
Crude PEGylation reaction mixture
-
SEC column (e.g., Superdex 200 or similar, appropriate for the molecular weight of the antibody conjugate)
-
HPLC or FPLC system
-
SEC Running Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
0.22 µm sterile filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least 2 column volumes of filtered and degassed SEC Running Buffer at a flow rate recommended by the manufacturer.
-
Sample Preparation: Centrifuge the crude reaction mixture at 14,000 x g for 10 minutes at 4°C to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject an appropriate volume of the prepared sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Chromatography: Run the chromatography with the SEC Running Buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated antibody is expected to elute earlier than the unreacted antibody due to its larger size. A third, later-eluting peak will likely correspond to the excess, unreacted PEG linker.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the PEGylated antibody. Pool the fractions containing the purified product.
Protocol 2: Purification of a this compound Labeled Protein using Ion Exchange Chromatography (IEX)
Objective: To separate the PEGylated protein from the unreacted protein based on differences in surface charge.
Materials:
-
Crude PEGylation reaction mixture (desalted into IEX starting buffer)
-
IEX column (e.g., Mono Q for anion exchange or Mono S for cation exchange)
-
HPLC or FPLC system
-
IEX Buffer A (Starting Buffer): e.g., 20 mM Tris-HCl, pH 8.0
-
IEX Buffer B (Elution Buffer): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
0.22 µm sterile filters
Procedure:
-
Buffer Preparation: Prepare and filter (0.22 µm) IEX buffers. Degas the buffers before use.
-
Sample Preparation: Exchange the buffer of the crude reaction mixture into IEX Buffer A using a desalting column or TFF. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Column Equilibration: Equilibrate the IEX column with IEX Buffer A until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with IEX Buffer A to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of IEX Buffer B (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated protein is expected to elute at a different salt concentration than the unreacted protein due to the shielding of charges by the PEG chain.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified PEGylated protein. Pool the desired fractions and perform buffer exchange into a suitable storage buffer.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Mal-PEG2-NHS
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Mal-PEG2-NHS.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield is significantly lower than expected. What are the primary factors I should investigate?
Low conjugation yield with a heterobifunctional crosslinker like this compound can stem from issues related to either the amine-reactive (NHS ester) or the thiol-reactive (maleimide) end of the molecule. The most common culprits are suboptimal reaction conditions, reagent degradation, and characteristics of the molecules being conjugated.
A logical troubleshooting workflow involves systematically evaluating each step of the conjugation process.
Caption: Troubleshooting workflow for low conjugation yield.
Q2: How can I optimize the NHS ester reaction with my amine-containing molecule?
The reaction between the NHS ester and a primary amine is a critical first step and is highly sensitive to pH and buffer composition.
Troubleshooting Steps:
-
Verify Buffer pH: The optimal pH range for the NHS ester reaction is typically 7.2-8.5.[1][2] At a lower pH, the primary amines are protonated and less reactive, while a higher pH significantly increases the rate of NHS ester hydrolysis, a competing reaction.[1][2][3] It is recommended to use a freshly calibrated pH meter to verify the reaction buffer.
-
Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to drastically reduced efficiency. Opt for amine-free buffers like phosphate-buffered saline (PBS), bicarbonate, HEPES, or borate buffers.
-
Control NHS Ester Hydrolysis: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.
-
Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare stock solutions in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Optimize Reactant Concentrations: Low concentrations of the amine-containing molecule can make the competing hydrolysis reaction more significant. If possible, increase the protein concentration. A concentration of at least 2 mg/mL is often recommended. You can also try increasing the molar excess of the this compound linker.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 (start at 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis but may require longer incubation times. |
| Incubation Time | 0.5 - 4 hours (or overnight at 4°C) | Dependent on temperature and reactant concentrations. |
| Buffer | PBS, Bicarbonate, HEPES, Borate | Avoid amine-containing buffers like Tris and glycine. |
Table 1. Recommended Reaction Conditions for NHS Ester Coupling.
Q3: What are the common pitfalls in the maleimide reaction with my thiol-containing molecule?
The maleimide-thiol reaction is generally very efficient and selective, but several factors can lead to poor conjugation.
Troubleshooting Steps:
-
Ensure Availability of Free Thiols: The maleimide group reacts with free sulfhydryl groups (-SH). Disulfide bonds (-S-S-) are unreactive and must be reduced prior to conjugation.
-
Disulfide Bond Reduction: Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If DTT is used, it must be completely removed, as it will compete with your target molecule for the maleimide.
-
Prevent Re-oxidation: Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.
-
-
Maintain Optimal pH: The ideal pH range for the maleimide-thiol reaction is 6.5-7.5. Above pH 7.5, the maleimide group can react with primary amines and its hydrolysis rate increases.
-
Check for Competing Thiols: Ensure that no other thiol-containing compounds, such as dithiothreitol (DTT) or β-mercaptoethanol, are present in the reaction buffer, as they will compete for reaction with the maleimide.
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Ensures selectivity for thiols and minimizes maleimide hydrolysis. |
| Reducing Agent | TCEP (preferred) or DTT | Reduces disulfide bonds to make free thiols available. |
| Chelating Agent | 1-5 mM EDTA (optional) | Prevents metal-catalyzed oxidation of thiols. |
| Buffer | Amine and Thiol-free (e.g., PBS, HEPES) | Avoids competing reactions. |
Table 2. Recommended Reaction Conditions for Thiol-Maleimide Coupling.
Caption: Experimental workflow for thiol-maleimide conjugation.
Q4: How should I properly store and handle this compound?
Proper storage and handling are crucial for maintaining the reactivity of this crosslinker.
-
Storage: Store this compound desiccated at -20°C or colder. It is sensitive to moisture.
-
Handling: Before opening the vial, always allow it to warm to room temperature to prevent moisture from condensing on the reagent.
-
Solution Preparation: For the non-water-soluble form, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use. Once dissolved in an aqueous buffer, the NHS ester will begin to hydrolyze.
| Reagent Form | Storage Temperature | Shelf Life (Stock Solution) |
| Dry Powder | -20°C or -80°C | >3 years (if stored properly) |
| Stock in Anhydrous DMSO/DMF | -20°C or -80°C | Short-term (days to a month) |
| In Aqueous Buffer | Do not store | Use immediately |
Table 3. Storage and Stability of this compound.
Experimental Protocols
Protocol: Two-Step Conjugation of an Amine-Containing Protein to a Thiol-Containing Molecule
This protocol first activates the amine-containing protein with this compound, purifies the activated protein, and then reacts it with the thiol-containing molecule.
Materials:
-
Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Thiol-containing molecule (Molecule-SH)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Phosphate buffer with 150 mM NaCl, pH 7.2-7.5
-
Reducing Agent (if needed): TCEP solution
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 100 mM Cysteine
-
Desalting column
Procedure:
Step 1: Activation of Amine-Containing Protein (Protein-NH2)
-
Ensure the Protein-NH2 is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The final concentration of organic solvent should ideally be less than 10%.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer (pH 7.2-7.5). This step is crucial to prevent the NHS ester from reacting with the thiol-containing molecule in the next step.
Step 2: Conjugation to Thiol-Containing Molecule (Molecule-SH)
-
If the Molecule-SH contains disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature.
-
Combine the desalted, maleimide-activated protein from Step 1 with the thiol-containing molecule. The molar ratio should be optimized for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) To quench the reaction, add a quenching reagent like cysteine to a final concentration several times greater than the initial number of sulfhydryl groups to react with any excess maleimide groups.
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to remove unreacted molecules.
Protocol: Quantification of Conjugation Efficiency
The efficiency of the conjugation can be assessed by several methods, including:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.
-
UV-Vis Spectroscopy: If one of the molecules has a unique absorbance signature (e.g., a fluorescent dye), the degree of labeling can be calculated by measuring the absorbance at 280 nm (for the protein) and the specific wavelength for the attached molecule.
-
Ellman's Reagent: This reagent can be used to quantify the number of free thiols remaining after the conjugation reaction, providing an indirect measure of maleimide reaction efficiency.
References
how to prevent hydrolysis of Mal-PEG2-NHS ester
Welcome to the technical support center for Mal-PEG2-NHS ester. This guide provides detailed information, troubleshooting advice, and protocols to help you prevent hydrolysis and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound ester, and why is hydrolysis a critical issue?
This compound ester is a heterobifunctional crosslinker used to covalently link two molecules. It contains three key components:
-
A Maleimide group , which reacts specifically with sulfhydryl (thiol) groups (-SH).
-
A PEG2 spacer (polyethylene glycol), which is a short, hydrophilic spacer that increases solubility in aqueous solutions.[1][2][3]
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An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (-NH2).[1][4]
Hydrolysis is a major concern because both the NHS ester and the maleimide group are sensitive to moisture. Water can attack and break down these reactive groups, rendering the crosslinker inactive and unable to form the desired covalent bonds. This leads to low conjugation efficiency or complete failure of the experiment.
Q2: My conjugation efficiency is low. How can I determine if hydrolysis is the cause?
Low or no yield of your final conjugate is the most common symptom of reagent hydrolysis. This can be caused by improper storage, handling, or reaction conditions.
Troubleshooting Steps:
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Check Storage Conditions: Was the solid reagent stored at -20°C with a desiccant? Was the vial warmed to room temperature before opening to prevent condensation?
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Verify Solvent Quality: If you prepared a stock solution, was it made with a high-quality, anhydrous grade of a solvent like DMSO or DMF immediately before use? Old or low-quality DMF can contain dimethylamine, which will react with the NHS ester.
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Review Buffer Composition: Did your reaction buffer contain primary amines like Tris or glycine? These compete with your target molecule for reaction with the NHS ester and should be avoided.
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Confirm Reaction pH: Was the pH of your reaction buffer within the optimal range? The recommended pH for a two-step conjugation is typically between 7.2 and 7.5 to balance the reactivity and stability of both functional groups.
The hydrolysis of the NHS ester can be monitored by measuring the increase in absorbance at 260-280 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.
Q3: How should I properly store and handle this compound ester?
Proper storage is the first and most critical step in preventing hydrolysis.
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Solid Reagent: Always store the vial of solid this compound ester at -20°C (or -80°C for long-term storage), tightly sealed, and in a container with a desiccant to keep it dry.
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Handling: Before opening the vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing inside the cold vial, which would hydrolyze the reagent.
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Stock Solutions: Do not prepare aqueous stock solutions for storage. If you must prepare a stock solution, use an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Prepare it immediately before use and discard any unused portion. Some sources suggest that DMSO/DMF solutions can be stored for short periods at -20°C or -80°C if aliquoted and carefully sealed to prevent moisture contamination.
Q4: What is the optimal pH for my conjugation reaction?
The optimal pH is a trade-off between reaction efficiency and the stability of the reactive groups.
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NHS Ester Reaction (Amine Coupling): The reaction of an NHS ester with a primary amine is most efficient at a pH of 7.2 to 8.5. However, the rate of NHS ester hydrolysis also increases significantly with higher pH.
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Maleimide Reaction (Thiol Coupling): The reaction of a maleimide with a sulfhydryl group is most efficient at a pH of 6.5 to 7.5. Above pH 7.5, the maleimide group itself becomes increasingly susceptible to hydrolysis (ring-opening), which deactivates it.
For a two-step conjugation, a compromise pH of 7.2-7.5 is often used for the initial amine reaction, followed by adjusting the pH to 6.5-7.0 for the subsequent thiol reaction. This balances reactivity while minimizing hydrolysis of both ends of the crosslinker.
Hydrolysis Stability Data
The stability of this compound ester in aqueous solution is highly dependent on pH and temperature. The following tables summarize the approximate half-lives for each reactive group.
Table 1: NHS Ester Hydrolysis Rate
The rate of hydrolysis is significantly faster than the desired amidation reaction at higher pH values.
| pH | Temperature | Approximate Half-life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | Room Temp. | ~3.5 hours | |
| 8.5 | Room Temp. | ~3 hours | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | ~2 hours |
Table 2: Maleimide Group Stability
The maleimide ring is relatively stable at neutral or acidic pH but becomes susceptible to ring-opening hydrolysis under alkaline conditions.
| pH | Stability Characteristic | Reference(s) |
| 5.5 | Very stable; hydrolysis is extremely slow. | |
| 7.4 | Moderately stable; hydrolysis occurs but is relatively slow. | |
| > 7.5 | Stability decreases; hydrolysis rate increases significantly. | |
| > 8.0 | Unstable; prone to rapid ring-opening hydrolysis. |
Visual Guides and Workflows
Hydrolysis Pathways
References
Technical Support Center: Optimizing Buffer Conditions for Maleimide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing buffer conditions in maleimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol group is 6.5 to 7.5.[1][2][3][4] Within this range, the reaction is highly selective for sulfhydryl groups.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. It is often recommended to perform the reaction at the lower end of this range (pH 6.5-7.0) to minimize the hydrolysis of the maleimide group.
Q2: Which buffers are recommended for maleimide reactions?
Phosphate-buffered saline (PBS), HEPES, Tris, and phosphate buffers are commonly used for maleimide conjugation reactions, provided they are within the recommended pH range of 6.5-7.5. It is critical to use buffers that do not contain extraneous thiols.
Q3: What effect does buffer concentration have on the reaction?
For buffers like Tris and HEPES, a concentration range of 10-100 mM is typically recommended. The protein concentration in the buffer should ideally be between 1-10 mg/mL to ensure efficient labeling.
Q4: Can I use Tris buffer for my maleimide conjugation?
Tris buffer can be used, but with caution. Since Tris contains a primary amine, it can potentially react with the maleimide at pH values above 7.5. Therefore, if using Tris buffer, it is advisable to maintain the pH below 7.5.
Q5: Why is it important to degas the buffer?
Degassing the buffer is crucial to remove dissolved oxygen. Oxygen can promote the oxidation of free sulfhydryl (thiol) groups to form disulfide bonds. Disulfide bonds are not reactive with maleimides, which will lead to lower conjugation efficiency. You can degas buffers by applying a vacuum or by bubbling an inert gas, such as nitrogen or argon, through the solution.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem: Low or No Conjugation Efficiency
Q: I am observing very low or no labeling of my protein. What could be the cause?
A: Several factors can lead to poor conjugation efficiency. Here is a systematic guide to troubleshoot this issue:
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Maleimide Inactivity due to Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.
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Solution: Always prepare aqueous solutions of maleimide reagents immediately before use. For storage, dissolve the maleimide in an anhydrous organic solvent like DMSO or DMF.
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Oxidation of Thiol Groups: The target sulfhydryl groups on your protein may have oxidized to form disulfide bonds, which are unreactive towards maleimides.
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Solution: Reduce disulfide bonds prior to conjugation using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide. If you use a thiol-containing reducing agent like DTT (dithiothreitol), it is crucial to remove it completely before starting the conjugation reaction. Additionally, using degassed buffers and including a chelating agent like EDTA (1-5 mM) can help prevent re-oxidation.
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Suboptimal pH of the Reaction Buffer: The pH is critical for both the reactivity of the thiol and the stability of the maleimide.
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Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Below pH 6.5, the reaction rate slows down significantly. Above pH 7.5, maleimide hydrolysis and reaction with amines become more prevalent.
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Presence of Competing Thiols in the Buffer: Your buffer system may contain thiol-containing compounds that compete with your target molecule for the maleimide.
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Solution: Ensure that your buffers are free from any thiol-containing reagents like DTT or β-mercaptoethanol.
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Problem: Non-Specific Labeling
Q: I am seeing non-specific labeling of my protein. How can I improve specificity?
A: Non-specific labeling can occur if the reaction conditions are not optimal, leading to reactions with other amino acid residues.
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Reaction with Primary Amines: At pH values above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine residues.
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Solution: Maintain the reaction pH strictly within the 6.5-7.5 range to ensure chemoselectivity for thiol groups.
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Problem: Instability of the Conjugate
Q: My maleimide-conjugate seems to be unstable over time. What could be the reason?
A: The stability of the thioether bond formed can be compromised under certain conditions.
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Retro-Michael Reaction: The thioether bond formed is susceptible to a reversible retro-Michael reaction, especially in the presence of other thiols.
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Solution: After conjugation, you can induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0. The resulting ring-opened structure is more stable and not prone to the retro-Michael reaction.
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Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can lead to the formation of a stable thiazine isomer. This rearrangement is more prominent at physiological or higher pH.
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Solution: Performing the conjugation at a more acidic pH (e.g., pH 5.0) can suppress this side reaction by keeping the N-terminal amine protonated.
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Data Presentation
Table 1: Recommended Buffer Conditions for Maleimide Reactions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Critical for selective thiol-maleimide reaction. |
| Recommended Buffers | PBS, HEPES, Tris, Phosphate | Must be free of thiol-containing compounds. |
| Buffer Concentration | 10 - 100 mM | For buffers like Tris and HEPES. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reducing Agent (Optional) | 10-100x molar excess of TCEP | To reduce disulfide bonds prior to labeling. |
| Reaction Temperature | Room Temperature or 2-8°C | 2-8°C is often used for more sensitive proteins. |
| Reaction Time | 2 hours to overnight | Reaction time can be optimized based on the specific reactants. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a Maleimide Dye
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Protein Preparation: a. Dissolve the protein to be labeled in a degassed reaction buffer (e.g., 100 mM PBS, pH 7.2) to a final concentration of 1-10 mg/mL. b. (Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
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Maleimide Dye Stock Solution Preparation: a. Allow the vial of maleimide dye to warm to room temperature. b. Dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use. Vortex briefly to ensure it is fully dissolved.
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Labeling Reaction: a. Add a 10- to 20-fold molar excess of the maleimide dye stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio should be determined empirically for each specific protein. b. Protect the reaction mixture from light. c. Incubate at room temperature for 2 hours or overnight at 4°C.
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Purification of the Conjugate: a. Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or other suitable chromatography methods like size-exclusion chromatography (SEC).
Visualizations
Caption: Experimental workflow for a typical maleimide conjugation reaction.
Caption: The influence of pH on the efficiency and specificity of maleimide reactions.
Caption: A logical workflow for troubleshooting low maleimide conjugation efficiency.
References
Technical Support Center: NHS Ester Crosslinking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during N-hydroxysuccinimide (NHS) ester conjugation to proteins. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve potential problems in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of NHS esters with proteins?
A1: The fundamental reaction of an NHS ester with a protein is a nucleophilic acyl substitution. The unprotonated primary amine of a lysine residue or the N-terminus of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, irreversible amide bond.[1] This chemistry is widely used for labeling proteins with various molecules like fluorescent dyes, biotin, or drugs.[2][3][4]
Q2: What is the most common side reaction with NHS esters, and how can I minimize it?
A2: The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water.[5] This reaction competes with the desired amine reaction, resulting in a non-reactive carboxylic acid and reducing the efficiency of the conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.
To minimize hydrolysis:
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Control the pH: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point.
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Use fresh reagents: Prepare the NHS ester solution immediately before use. Do not store NHS esters in aqueous solutions.
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Use anhydrous solvents: For water-insoluble NHS esters, dissolve them in anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the DMF is of high quality and does not have a fishy odor, which indicates the presence of dimethylamine that can react with the NHS ester.
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Optimize reactant concentrations: Increasing the concentration of your protein can help the conjugation reaction outcompete the hydrolysis reaction.
Q3: Can NHS esters react with other amino acid residues on a protein besides primary amines?
A3: Yes, while NHS esters are highly selective for primary amines, they can have side reactions with other nucleophilic amino acid side chains, although the reactivity is generally lower. These include:
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Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages that can be hydrolyzed or displaced by amines.
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Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than the amide bond formed with primary amines.
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Imidazole groups: The imidazole ring of histidine can also show some reactivity.
Lowering the reaction pH towards 7.2 can sometimes reduce these side reactions.
Q4: Which buffers should I avoid when using NHS ester crosslinkers?
A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS), bicarbonate, HEPES, or borate is necessary before starting the conjugation.
Q5: My conjugation yield is very low. What are the most likely causes?
A5: Low conjugation yield is a common problem that can be attributed to several factors:
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Hydrolysis of the NHS ester: As discussed in Q2, this is a primary competing reaction.
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Suboptimal reaction pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
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Poor solubility of the NHS ester: If the NHS ester is not fully dissolved, the reaction cannot proceed efficiently.
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Presence of competing nucleophiles: Amine-containing buffers or other contaminants will reduce your yield.
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Steric hindrance: The primary amines on your protein may be sterically hindered or buried within the protein's structure, making them inaccessible.
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Inactivated NHS ester: Improper storage or handling can lead to the hydrolysis of the NHS ester reagent before it is even used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | NHS Ester Hydrolysis | - Perform the reaction at a lower pH (7.2-8.0). - Use freshly prepared NHS ester solution. - Increase the concentration of the protein. |
| Suboptimal pH | - Verify the pH of your reaction buffer is between 7.2 and 8.5. | |
| Presence of Competing Nucleophiles | - Perform a buffer exchange to an amine-free buffer (e.g., PBS, bicarbonate, HEPES). | |
| Steric Hindrance | - Consider using an NHS ester with a longer spacer arm. - If the native conformation is not required, consider partial denaturation of the protein. | |
| Inactive NHS Ester Reagent | - Store NHS esters in a desiccated environment at -20°C. - Allow the vial to equilibrate to room temperature before opening to prevent condensation. | |
| Protein Aggregation | High Degree of Labeling | - Reduce the molar excess of the NHS ester to control the number of modifications. Perform small-scale pilot reactions with varying molar ratios. |
| Hydrophobic NHS Ester | - If using a hydrophobic label, consider a PEGylated version to increase hydrophilicity. | |
| Unstable Protein | - Ensure the buffer conditions are optimal for your protein's stability. | |
| High Background/Non-specific Binding | Excess Unreacted NHS Ester | - Quench the reaction with a primary amine-containing buffer like Tris or glycine (20-50 mM final concentration) for 15-30 minutes. - Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagent. |
Quantitative Data
Table 1: Half-life of NHS Esters in Aqueous Solution
The stability of NHS esters is highly dependent on pH and temperature. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid Residue | Functional Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine, N-terminus | Primary Amine | Very High | Amide | Stable |
| Cysteine | Sulfhydryl | Moderate | Thioester | Less Stable (can be displaced by amines) |
| Tyrosine | Phenolic Hydroxyl | Low | Ester | Unstable (hydrolyzes) |
| Serine, Threonine | Aliphatic Hydroxyl | Very Low | Ester | Unstable (hydrolyzes) |
| Histidine | Imidazole | Very Low | Acyl-imidazole | Unstable |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. The optimal conditions, such as molar excess of the NHS ester and incubation time, should be determined empirically for each specific protein and NHS ester.
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Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) at a pH of 8.3-8.5. The recommended protein concentration is 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.
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Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent like DMSO or DMF.
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Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently mixing. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.
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Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. Protect from light if using a light-sensitive NHS ester.
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Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
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Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a size-exclusion chromatography column (desalting column) or dialysis.
Visualizations
Caption: Competing reaction pathways for NHS esters.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Post-Reaction Purification of Mal-PEG2-NHS
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the effective removal of excess Mal-PEG2-NHS reagent following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound reagent after my reaction?
Excess this compound reagent is unreacted and can interfere with downstream applications. The NHS ester can react with other primary amines in your subsequent experiments, while the maleimide group can bind non-specifically to free thiols. Failure to remove the excess reagent can lead to inaccurate quantification, reduced purity of the final conjugate, and potential off-target effects in biological assays.
Q2: What are the primary methods for removing small molecules like this compound from a protein sample?
The most common and effective methods are based on the size differential between your protein conjugate and the small molecule reagent. These include:
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Size Exclusion Chromatography (SEC) / Desalting: A rapid chromatographic method that separates molecules based on size.
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Dialysis: A process of selective diffusion across a semi-permeable membrane.
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Quenching: Inactivating the reactive groups of the excess reagent by adding a small scavenger molecule. This is often followed by one of the size-based purification methods to remove the quenched reagent and byproducts.
Q3: Which removal method is best for my experiment?
The choice of method depends on factors such as your sample volume, the desired purity, the time constraints of your experiment, and the available equipment. See the comparison table and the decision workflow diagram below for guidance.
Method Comparison
The following table summarizes the key quantitative parameters for the most common removal techniques.
| Parameter | Size Exclusion Chromatography (Desalting Column) | Dialysis |
| Principle | Separation based on molecular size using a porous resin. | Passive diffusion across a semi-permeable membrane based on a concentration gradient. |
| Processing Time | Fast (5-20 minutes per sample).[1][2] | Slow (4 hours to overnight, with multiple buffer changes).[2] |
| Typical Protein Recovery | 70-95%, dependent on the protein and column choice. | >90%, though some loss can occur due to non-specific binding to the membrane.[3] |
| Sample Volume | Small to medium (µL to mL range, dependent on column size). | Flexible, suitable for both small and large volumes (µL to Liters). |
| Reagent Removal Efficiency | High. | High, dependent on buffer volume and number of changes. |
| Final Sample Concentration | Can result in sample dilution. | Sample volume may increase slightly. |
| Cost | Moderate (cost of pre-packed columns). | Low (cost of dialysis tubing/cassettes and buffer). |
| Scalability | Good for multiple small samples; can be scaled up with larger columns. | Excellent for large-scale preparations. |
Purification Method Selection Workflow
This diagram outlines a decision-making process for selecting the most appropriate purification strategy.
Experimental Protocols
Protocol 1: Quenching of Excess this compound Reagent
Quenching is a crucial first step to neutralize the reactive ends of the this compound linker, preventing further reactions.
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Quench the NHS Ester: Add an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. This will react with and inactivate any remaining NHS ester groups.
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Quench the Maleimide: Add a thiol-containing molecule like L-cysteine or 2-mercaptoethanol to a final concentration of approximately 10 mM. This will cap any unreacted maleimide groups.
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Proceed to Purification: After quenching, it is still necessary to remove the now-inactivated reagent and the quenching molecules using either SEC (Protocol 2) or Dialysis (Protocol 3).
Protocol 2: Removal by Size Exclusion Chromatography (Desalting Column)
This method is ideal for rapid cleanup and buffer exchange of small to medium sample volumes.
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Column Preparation: Select a desalting column with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., >5 kDa for most proteins). Remove the storage solution and equilibrate the column with 3-5 column volumes of your desired final buffer.
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Sample Application: Apply your reaction mixture (post-quenching, if performed) to the top of the column. Ensure the sample volume does not exceed the manufacturer's recommendation (typically up to 30% of the column bed volume for desalting applications).
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Elution: Add the elution buffer to the column. Your larger PEGylated protein will travel faster through the column and elute first. The smaller, excess this compound reagent will be retained in the pores of the resin and elute later.
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Fraction Collection: Collect the eluate in fractions. The purified protein conjugate will be in the initial fractions, which can be identified by monitoring absorbance at 280 nm.
Protocol 3: Removal by Dialysis
Dialysis is a gentle and cost-effective method, particularly suitable for larger sample volumes where speed is not the primary concern.
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Membrane Selection and Preparation: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate but large enough to allow the this compound reagent (MW = 354.32 g/mol ) to pass through. A 2-3 kDa MWCO is typically a safe choice for most proteins. Hydrate the membrane according to the manufacturer's instructions.
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Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.
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Dialysis: Immerse the sealed tubing/cassette in a large volume of the desired buffer (dialysate), typically 200-500 times the sample volume. Stir the buffer gently at 4°C.
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Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times over a period of 4 to 24 hours. A common schedule is to dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer again, and then dialyze overnight.
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Sample Recovery: After the final buffer change, remove the tubing/cassette and carefully recover your purified protein conjugate.
Reaction and Purification Workflow
The following diagram illustrates the overall process from the initial conjugation reaction to the final purified product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of conjugated protein after purification. | Non-specific binding: The protein may be binding to the desalting column matrix or dialysis membrane. | For SEC, ensure the column is fully equilibrated. For dialysis, consider using a membrane material known for low protein binding (e.g., regenerated cellulose) and pre-condition it according to the manufacturer's instructions. |
| Protein precipitation: The buffer conditions may be causing the protein to precipitate. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. | |
| Excess reagent is still present after purification. | Incorrect MWCO: The pores of the dialysis membrane may be too small. | For removing this compound, use a dialysis membrane with a low MWCO, such as 2-3 kDa, to ensure the linker can pass through while retaining the larger biomolecule. |
| Insufficient dialysis: The dialysis time may be too short or the buffer volume too small. | Increase the duration of dialysis and perform at least 2-3 buffer changes with a large volume of fresh buffer. | |
| Incorrect SEC column: The chosen desalting column may not be suitable for separating the small reagent from your protein. | Use a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25 or equivalent) for efficient removal of small molecules from proteins. | |
| Sample volume too large for SEC column: Overloading the column can lead to poor separation. | The sample volume should not exceed the manufacturer's recommendation, typically around 30% of the total column bed volume for optimal resolution. | |
| Protein is inactive or denatured after purification. | Harsh buffer conditions: The pH or salt concentration of the purification buffer may be detrimental to your protein's stability. | Ensure the purification buffer is compatible with your protein. Dialysis is generally a gentler method than some chromatographic techniques. |
| Shear stress: Some methods, like ultrafiltration, can cause shear stress. | If protein stability is a major concern, dialysis is a very gentle purification method. |
References
Technical Support Center: Characterization of Mal-PEG2-NHS Conjugates
Welcome to the technical support center for Mal-PEG2-NHS conjugate characterization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of working with these heterobifunctional linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups in a this compound conjugate and what do they target?
A this compound ester is a heterobifunctional crosslinker featuring two key reactive moieties:
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A Maleimide group , which specifically reacts with sulfhydryl (thiol) groups (-SH), commonly found in cysteine residues of proteins and peptides. This reaction forms a stable thioether bond.[1][2][3]
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An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond.[1][4]
The polyethylene glycol (PEG) spacer (PEG2) is a short, hydrophilic chain that enhances the solubility of the conjugate in aqueous solutions.
Q2: What are the optimal pH conditions for the conjugation reactions?
The two reactive ends of the this compound ester have distinct optimal pH ranges for efficient conjugation:
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Maleimide-thiol reaction: The ideal pH range is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows as the thiol group is less likely to be in its reactive thiolate anion form.
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NHS ester-amine reaction: The optimal pH for this reaction is between 7.2 and 8.5. At lower pH, the amine groups are protonated and thus unreactive. Conversely, at a pH above 8.5 to 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation yield.
For a two-step conjugation, it is crucial to perform each step within its optimal pH range. For a one-pot reaction, a compromise pH of 7.2-7.5 is often used.
Q3: What are the most common side reactions and how can they be minimized?
Several side reactions can occur, impacting the purity and yield of the final conjugate:
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Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that increases with pH. To minimize this, prepare fresh solutions of the NHS ester, work at an optimal pH, and consider increasing the protein concentration to favor the bimolecular conjugation reaction.
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Hydrolysis of the Maleimide Ring: The maleimide group can also hydrolyze, especially at a pH above 7.5, rendering it unreactive towards thiols. It is recommended to perform the maleimide-thiol conjugation at a pH of 6.5-7.5.
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Thiol Oxidation: Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this, consider degassing buffers to remove oxygen and adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. If disulfide bonds are present in your molecule of interest, they must be reduced prior to conjugation using a reducing agent like TCEP or DTT.
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Thiazine Rearrangement: A significant side reaction can occur when a maleimide is conjugated to an N-terminal cysteine, leading to a thiazine rearrangement. This can be minimized by performing the conjugation at a more acidic pH (e.g., pH 5.0) or by acetylating the N-terminal cysteine.
Q4: Which analytical techniques are recommended for characterizing this compound conjugates?
A combination of analytical methods is often necessary for comprehensive characterization:
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High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are essential for assessing purity, quantifying conjugation efficiency, and separating the conjugate from unreacted starting materials.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the conjugate and identifying the degree of labeling.
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NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can provide detailed structural information about the conjugate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and has a limited half-life in aqueous buffers. | Store the this compound ester under desiccated conditions at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare fresh solutions immediately before use. |
| Suboptimal pH: The pH of the reaction buffer is outside the optimal range for either the NHS-amine or maleimide-thiol reaction. | Verify and adjust the pH of your reaction buffer to be within the optimal range for the specific reaction step (pH 7.2-8.5 for NHS, pH 6.5-7.5 for maleimide). | |
| Inactive Protein/Peptide: Thiol groups on the target molecule have been oxidized to disulfide bonds. | Reduce disulfide bonds using TCEP or DTT. Ensure complete removal of thiol-containing reducing agents like DTT before adding the maleimide reagent. | |
| Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) or thiols that compete with the target molecule. | Perform a buffer exchange into a non-nucleophilic buffer such as PBS, HEPES, or borate buffer before starting the conjugation. | |
| Precipitation of the Conjugate | Hydrophobicity: The conjugated molecule may be more hydrophobic than the starting protein, leading to solubility issues. | Consider using a PEGylated version of the NHS ester with a longer PEG chain to increase the hydrophilicity of the final conjugate. |
| Heterogeneous Product | Multiple Reaction Sites: The protein has multiple primary amines (lysine residues) or free thiols available for conjugation. | Optimize the molar ratio of the this compound ester to the protein to control the degree of labeling. Analytical techniques like mass spectrometry can help determine the distribution of conjugated species. |
| Instability of the Final Conjugate | Reversibility of Maleimide-Thiol Linkage: The thioether bond formed can undergo retro-Michael reaction, especially in the presence of other thiols. | Under certain conditions, the succinimide ring of the maleimide-thiol adduct can be hydrolyzed to form a more stable, ring-opened product. |
Data Presentation
Table 1: Recommended pH Conditions for Conjugation Reactions
| Reaction | Optimal pH Range |
| NHS Ester - Amine | 7.2 - 8.5 |
| Maleimide - Thiol | 6.5 - 7.5 |
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
General Protocol for a Two-Step Protein-Protein Conjugation
This protocol outlines the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing a free thiol (Protein-SH) using this compound ester.
Step 1: Activation of Protein-NH2 with this compound Ester
-
Buffer Preparation: Prepare a suitable reaction buffer such as 0.1 M phosphate buffer with 150 mM NaCl, pH 7.2-7.5. Avoid buffers containing primary amines.
-
Protein Preparation: Dissolve Protein-NH2 in the reaction buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound ester in a water-miscible organic solvent like DMSO or DMF, and then add it to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but this should be optimized.
-
Reaction: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
-
Removal of Excess Crosslinker: Remove unreacted this compound ester using a desalting column or dialysis, exchanging the buffer to a conjugation buffer suitable for the maleimide reaction (e.g., PBS, pH 7.0).
Step 2: Conjugation of Maleimide-Activated Protein-NH2 to Protein-SH
-
Thiolated Protein Preparation: Ensure Protein-SH is in a reduced state and in a suitable buffer.
-
Conjugation: Combine the maleimide-activated Protein-NH2 with Protein-SH. The molar ratio should be optimized based on the desired final product.
-
Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other suitable chromatographic techniques to remove unreacted proteins and byproducts.
Visualizations
Caption: Two-step experimental workflow for protein-protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Troubleshooting Non-Specific Binding with Mal-PEG2-NHS
Welcome to the technical support center for Mal-PEG2-NHS. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome non-specific binding issues during their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It contains two reactive groups: a maleimide group and an N-hydroxysuccinimide (NHS) ester, connected by a 2-unit polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds. The maleimide group reacts with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues) to form stable thioether bonds.
Q2: What is non-specific binding in the context of this compound conjugation?
Non-specific binding refers to the undesirable interaction of the this compound linker or the resulting conjugate with molecules or surfaces that are not the intended target. This can manifest as:
-
Precipitation or aggregation of the conjugated protein.
-
Reduced specific activity of the labeled biomolecule.
-
Inaccurate quantification of the conjugate.
Q3: What are the primary causes of non-specific binding with this compound?
Non-specific binding can arise from issues related to either the NHS ester or the maleimide group, as well as the PEG spacer itself. Key causes include:
-
Hydrolysis of Reactive Groups: Both NHS esters and maleimides can be hydrolyzed in aqueous solutions, rendering them unreactive towards their target functional groups and increasing the chance of non-specific interactions through their breakdown products.
-
Reaction with Non-Target Nucleophiles: At suboptimal pH, the NHS ester can react with other nucleophiles like thiols, and the maleimide can react with amines.
-
Excess Linker and Aggregates: Unreacted or hydrolyzed linker molecules, as well as aggregates of the conjugate, can bind non-specifically to surfaces or other proteins.
-
Hydrophobic and Electrostatic Interactions: The physicochemical properties of the linker, the target protein, and the surfaces involved in the experiment can lead to unwanted hydrophobic or electrostatic interactions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common non-specific binding issues.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA)
High background is a frequent problem when using PEGylated antibodies or proteins in ELISAs.
Initial Diagnosis Workflow
Caption: Initial diagnostic workflow for high background in ELISA.
Troubleshooting Steps:
-
Optimize Blocking: Insufficient blocking of the microplate wells can leave sites available for non-specific adsorption.
-
Recommendation: Increase the concentration of the blocking agent or the incubation time. Test different blocking agents.
-
-
Enhance Washing Steps: Inadequate washing can leave unbound conjugate in the wells.
-
Recommendation: Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer and the soaking time for each wash. Adding a non-ionic surfactant like Tween-20 to the wash buffer can also be effective.
-
-
Titrate the Conjugate: Using an excessively high concentration of the PEGylated protein can lead to increased non-specific binding.
-
Recommendation: Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Modify Buffer Composition: The composition of your assay buffer can influence non-specific interactions.
-
Recommendation: Adjusting the pH or increasing the salt concentration (e.g., NaCl) can help reduce electrostatic interactions. Adding blocking proteins like BSA or non-ionic surfactants like Tween-20 to your diluent buffer can minimize hydrophobic interactions.
-
Issue 2: Precipitation or Aggregation of the Conjugate
The formation of precipitates during or after the conjugation reaction is a sign of instability, which can contribute to non-specific binding.
Potential Causes and Solutions:
-
Over-labeling: Attaching too many this compound molecules to a single protein can alter its physicochemical properties, leading to aggregation.
-
Solution: Reduce the molar excess of this compound in the reaction. A typical starting point is a 10- to 50-fold molar excess of the linker over the protein. For dilute protein solutions, a higher molar excess may be necessary.
-
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can affect protein stability.
-
Solution: Ensure the reaction buffer is optimal for the stability of your protein. Avoid buffers containing primary amines (e.g., Tris) for the NHS ester reaction and thiols for the maleimide reaction.
-
-
Presence of Aggregates in the Starting Material: The initial protein solution may already contain aggregates.
-
Solution: Purify the protein solution by size-exclusion chromatography (SEC) before conjugation to remove any existing aggregates.
-
Issue 3: Low Yield of Active Conjugate
Low recovery of a functional conjugate can be due to the hydrolysis of the reactive groups of the this compound linker.
Reaction Chemistry and Hydrolysis Pathways
Caption: Desired reaction pathways and competing hydrolysis reactions for this compound.
Optimizing Reaction Conditions to Minimize Hydrolysis:
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pH Control: The pH of the reaction buffer is critical.
-
NHS Ester Reaction: The optimal pH is between 7.2 and 8.5. Higher pH increases the rate of hydrolysis.
-
Maleimide Reaction: The optimal pH is between 6.5 and 7.5. At pH > 7.5, the maleimide group can react with amines and is more susceptible to hydrolysis.
-
-
Reagent Preparation and Storage: this compound is moisture-sensitive.
-
Recommendation: Always bring the reagent to room temperature before opening to prevent condensation. Dissolve it in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.
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Data Presentation
The following tables summarize key quantitative data to guide your experimental design.
Table 1: pH-Dependent Hydrolysis of NHS Esters and Maleimides
| Reactive Group | pH Range for Optimal Reaction | Conditions Leading to Increased Hydrolysis | Half-life (Approximate) |
| NHS Ester | 7.2 - 8.5 | Increasing pH | 4-5 hours at pH 7.0, 0°C |
| 10 minutes at pH 8.6, 4°C | |||
| Maleimide | 6.5 - 7.5 | pH > 7.5 | Slower than NHS esters, but hydrolysis increases significantly at alkaline pH. |
Table 2: Recommended Molar Excess of this compound for Protein Conjugation
| Protein Concentration | Recommended Molar Excess (Linker:Protein) | Rationale |
| > 5 mg/mL | 10 - 20 fold | Higher protein concentration favors the bimolecular reaction with the linker over the unimolecular hydrolysis reaction. |
| 1 - 5 mg/mL | 20 - 50 fold | A higher excess of the linker is needed to drive the reaction to completion at lower protein concentrations. |
| < 1 mg/mL | 50 - 100 fold | Very dilute protein solutions require a significant excess of the linker to achieve efficient conjugation. |
Table 3: Common Blocking Agents and Buffer Additives to Reduce Non-Specific Binding
| Agent | Type | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | Protein | 1 - 5% | Coats hydrophobic surfaces and blocks non-specific protein binding sites. |
| Tween-20 | Non-ionic Surfactant | 0.05 - 0.1% | Reduces hydrophobic interactions between the conjugate and surfaces. |
| Sodium Chloride (NaCl) | Salt | 150 - 500 mM | Reduces non-specific electrostatic interactions. |
| Non-fat Dry Milk | Protein Mixture | 1 - 5% | A cost-effective alternative to BSA for blocking, but may interfere with certain assays (e.g., those involving biotin or phosphoproteins). |
Experimental Protocols
Protocol 1: Step-by-Step ELISA to Quantify Non-Specific Binding of a PEGylated Antibody
This protocol is designed to assess the level of non-specific binding of your this compound conjugated antibody.
Materials:
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High-binding 96-well ELISA plates
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Your PEGylated antibody (test conjugate)
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An unrelated negative control protein (e.g., from a different species)
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Blocking buffer (e.g., 3% BSA in PBS)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
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Diluent buffer (e.g., 1% BSA in PBS)
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HRP-conjugated secondary antibody that recognizes your primary antibody
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TMB substrate
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Stop solution (e.g., 1M H₂SO₄)
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Plate reader
Procedure:
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Coating:
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Coat half of the wells with your target antigen (positive control) at an optimal concentration in a suitable coating buffer.
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Coat the other half of the wells with an unrelated negative control protein at the same concentration.
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Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Primary Antibody Incubation:
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Prepare a serial dilution of your PEGylated antibody in diluent buffer.
-
Add 100 µL of each dilution to both the antigen-coated and the negative control protein-coated wells.
-
Include a "no primary antibody" control (blank) containing only diluent buffer.
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Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the HRP-conjugated secondary antibody at its optimal dilution to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Reading the Plate:
-
Read the absorbance at 450 nm.
-
Data Analysis:
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Specific Binding: The signal in the antigen-coated wells minus the signal in the blank wells.
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Non-Specific Binding: The signal in the negative control protein-coated wells minus the signal in the blank wells.
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Signal-to-Noise Ratio: Divide the specific binding signal by the non-specific binding signal. A higher ratio indicates better specificity.
Troubleshooting Workflow Based on ELISA Results
Caption: Systematic troubleshooting workflow for high non-specific binding in ELISA.
Protocol 2: General Two-Step Conjugation with this compound
This protocol outlines the general procedure for conjugating an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).
Step 1: Reaction of this compound with Protein 1 (Amine-containing)
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Buffer Exchange: Ensure Protein 1 is in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.
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Conjugation: Add the desired molar excess of the this compound solution to the protein solution.
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Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Purification: Remove excess, unreacted linker using a desalting column (size-exclusion chromatography) or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.5).
Step 2: Reaction of Maleimide-Activated Protein 1 with Protein 2 (Sulfhydryl-containing)
-
Reduction of Disulfides (if necessary): If Protein 2 has disulfide bonds, they must be reduced to free sulfhydryls using a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
Conjugation: Combine the maleimide-activated Protein 1 with Protein 2 in a buffer at pH 6.5-7.5. The molar ratio will depend on the desired final product.
-
Incubation: Incubate for 1-2 hours at room temperature, or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol.
-
Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove any unreacted proteins and quenching reagents.
References
Technical Support Center: Quenching Unreacted Mal-PEG2-NHS in Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching unreacted Mal-PEG2-NHS ester in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench the unreacted this compound linker after a conjugation reaction?
A1: Quenching is a critical step to terminate the conjugation reaction and deactivate any remaining reactive groups on the this compound linker. Failure to quench can lead to several undesirable outcomes:
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Uncontrolled Crosslinking: The unreacted bifunctional linkers can cause aggregation and precipitation of your target biomolecule.
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Non-specific Labeling: Residual reactive maleimide and NHS ester groups can react with other molecules in downstream applications, leading to non-specific signals and inaccurate results.
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Reduced Stability: Unquenched reactive groups can hydrolyze over time, leading to changes in the characteristics of your conjugate.
-
Inaccurate Characterization: The presence of unreacted linkers can interfere with analytical techniques used to determine the degree of labeling and purity of the conjugate.
Q2: Which reagents are recommended for quenching the NHS ester and maleimide groups of the this compound linker?
A2: Since this compound is a heterobifunctional linker, a two-step or simultaneous quenching strategy using specific reagents for each reactive group is necessary.
-
For the NHS ester group: Small molecules containing primary amines are effective quenchers. Commonly used reagents include Tris(hydroxymethyl)aminomethane (Tris), glycine, lysine, or ethanolamine.[1][2]
-
For the maleimide group: Thiol-containing small molecules are used to cap the unreacted maleimide. Recommended quenchers include L-cysteine, N-acetylcysteine, or β-mercaptoethanol.[3][4]
Q3: What are the optimal pH and temperature conditions for the quenching reaction?
A3: The optimal conditions depend on the specific quenching reagent and the stability of your biomolecule.
-
NHS Ester Quenching: The reaction with amine-containing quenchers is typically rapid at a pH of 7.2-8.5.[5] Performing the quenching at room temperature for 15-30 minutes is usually sufficient.
-
Maleimide Quenching: The reaction with thiol-containing quenchers is most efficient at a pH of 6.5-7.5. A 15-30 minute incubation at room temperature is generally adequate.
Q4: What are the potential side reactions if the quenching is incomplete or performed under suboptimal conditions?
A4: Incomplete quenching or non-ideal conditions can lead to several side products that can compromise the quality of your conjugate.
-
Hydrolysis: Both the NHS ester and maleimide groups are susceptible to hydrolysis, which increases at higher pH. Hydrolyzed linkers are unreactive and can complicate purification.
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol can be reversible, especially in the presence of other thiols. This can lead to the detachment of the conjugated molecule.
-
Reaction with Non-target Groups: At pH values above 7.5, maleimides can start to react with primary amines, leading to non-specific labeling.
Q5: How can I remove the quenching reagents and unreacted linkers after the reaction is complete?
A5: Several purification techniques can be employed to separate the conjugated biomolecule from excess quenching reagents and unreacted/quenched linkers. The choice of method depends on the size difference between your conjugate and the contaminants.
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a highly effective and commonly used method for separating molecules based on size.
-
Dialysis / Ultrafiltration: These methods are suitable for removing small molecules from larger biomolecules by using a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be effective if the conjugation or quenching significantly alters the charge of the biomolecule.
-
Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase Chromatography (RPC): These methods separate based on hydrophobicity and can be useful for purifying PEGylated proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the this compound linker before or during the reaction. | Prepare linker solutions immediately before use. Ensure the reaction buffer is within the optimal pH range for both reactive groups (typically a compromise around pH 7.2-7.5). |
| Suboptimal molar ratio of the linker to the biomolecule. | Optimize the molar excess of the this compound linker. A 5- to 20-fold molar excess is a common starting point. | |
| Protein Aggregation/Precipitation | Uncontrolled crosslinking due to incomplete quenching. | Ensure complete and efficient quenching of both the NHS ester and maleimide groups by using an adequate excess of the appropriate quenching reagents. |
| High degree of labeling leading to changes in protein solubility. | Reduce the molar excess of the linker in the conjugation reaction. | |
| Inconsistent or Non-reproducible Results | Incomplete quenching leading to continued reaction or degradation. | Standardize the quenching protocol, including the concentration of quenching reagents, incubation time, and temperature. |
| Purity and stability of quenching reagents. | Use high-purity quenching reagents and prepare fresh solutions for each experiment. | |
| Presence of Unexpected Species in Final Product | Incomplete removal of unreacted linkers and quenching reagents. | Optimize the purification method. For SEC, ensure the column has the appropriate exclusion limit. For dialysis, use a membrane with a suitable MWCO and perform sufficient buffer exchanges. |
| Formation of side products due to suboptimal reaction or quenching conditions. | Review and optimize the pH and temperature of your conjugation and quenching steps. Analyze the side products by mass spectrometry to identify their nature and adjust the protocol accordingly. |
Data Presentation
Table 1: Recommended Quenching Reagents and Conditions
| Reactive Group | Quenching Reagent | Typical Concentration | Recommended pH | Incubation Time (RT) |
| NHS Ester | Tris-HCl | 20-100 mM | 7.2 - 8.5 | 15 - 30 min |
| Glycine | 20-100 mM | 7.2 - 8.5 | 15 - 30 min | |
| Maleimide | L-Cysteine | 10-50 mM | 6.5 - 7.5 | 15 - 30 min |
| β-mercaptoethanol | 10-50 mM | 6.5 - 7.5 | 15 - 30 min |
Table 2: Comparison of Purification Methods for Removal of Small Molecules (<1 kDa) from a Protein Conjugate (>50 kDa)
| Purification Method | Principle | Typical Efficiency for Small Molecule Removal | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) / Desalting | Separation by size | >99% | Fast, high resolution, good for labile molecules | Potential for sample dilution |
| Dialysis | Diffusion across a semi-permeable membrane | >95% (with sufficient buffer changes) | Gentle, can handle large volumes | Time-consuming, potential for sample loss |
| Ultrafiltration/Diafiltration | Filtration through a semi-permeable membrane using pressure | >98% | Fast, can concentrate the sample | Potential for membrane fouling or protein aggregation |
Experimental Protocols
Protocol 1: Two-Step Quenching of Unreacted this compound
This protocol is recommended when the stability of the biomolecule is sensitive to pH changes.
-
Initial Conjugation: Perform the conjugation reaction at the optimal pH for the primary reaction (e.g., pH 7.2-8.0 for targeting primary amines with the NHS ester).
-
First Quenching (NHS Ester):
-
Prepare a 1 M stock solution of Tris-HCl or Glycine at pH 8.0.
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
pH Adjustment (Optional but Recommended):
-
Adjust the pH of the reaction mixture to 6.5-7.0 using a suitable buffer (e.g., a dilute solution of MES or phosphate buffer).
-
-
Second Quenching (Maleimide):
-
Prepare a 100 mM stock solution of L-cysteine or β-mercaptoethanol in a thiol-free buffer at pH 7.0.
-
Add the thiol-containing quenching solution to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Purification:
-
Proceed immediately to purification using a pre-equilibrated size-exclusion column or dialysis to remove the quenched linkers and excess quenching reagents.
-
Protocol 2: Simultaneous Quenching of Unreacted this compound
This protocol can be used when a single pH is suitable for both quenching reactions and the biomolecule is stable under these conditions.
-
Initial Conjugation: Perform the conjugation reaction at a compromise pH of 7.2-7.5.
-
Prepare Quenching Cocktail:
-
In a single tube, prepare a solution containing both the amine- and thiol-based quenchers at their final desired concentrations in a compatible buffer (e.g., PBS at pH 7.2). For example, a cocktail containing 50 mM Tris and 20 mM L-cysteine.
-
-
Quenching Reaction:
-
Add the quenching cocktail to the conjugation reaction mixture.
-
Incubate at room temperature for 30 minutes with gentle mixing.
-
-
Purification:
-
Immediately purify the reaction mixture using size-exclusion chromatography or dialysis.
-
Visualizations
Caption: General workflow for quenching and purification of a this compound conjugation reaction.
Caption: A decision tree for troubleshooting incomplete quenching in bioconjugation reactions.
Caption: Logical relationship between reaction, quenching, and analysis in a bioconjugation experiment.
References
Validation & Comparative
A Researcher's Guide to Comparing PEG Spacer Lengths for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The strategic selection of a chemical linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile in bioconjugation. Among the various technologies, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo half-life of bioconjugates.[1] The length of the PEG spacer, from short discrete molecules (e.g., PEG2, PEG4) to longer polymer chains (e.g., PEG24, 5 kDa), significantly influences the physicochemical and biological properties of complex biologics like antibody-drug conjugates (ADCs).[2]
This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data, to aid in the selection of the optimal linker for specific bioconjugation applications.
Core Advantages of PEG Spacer Integration
The inclusion of a PEG spacer within a bioconjugate's architecture addresses several key challenges in development, primarily by mitigating the hydrophobicity of payloads or other conjugated molecules. This leads to a cascade of beneficial effects.[3]
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Enhanced Solubility and Stability : Hydrophobic payloads can lead to aggregation, compromising manufacturing and stability. Hydrophilic PEG linkers act as solubilizing agents, shielding the hydrophobic components and preventing aggregation.[3]
-
Improved Pharmacokinetics (PK) : PEGylation increases the hydrodynamic size of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life.[4] This extended circulation time can result in greater accumulation at the target site.
-
Reduced Immunogenicity and Toxicity : The PEG chain can mask potential immunogenic epitopes on the protein surface, reducing the risk of an immune response. This shielding effect also helps minimize off-target toxicity by reducing non-specific uptake.
-
Optimal Spacing : A PEG spacer provides critical spatial separation between the conjugated molecules. This can be crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.
References
Mal-PEG2-NHS vs. Homobifunctional Crosslinkers: A Comparative Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a critical determinant in the success of bioconjugation, directly impacting the stability, efficacy, and homogeneity of the final product. While homobifunctional crosslinkers have traditionally been used for their simplicity, the advent of advanced heterobifunctional reagents like Mal-PEG2-NHS has revolutionized the field, offering superior control and enhanced conjugate performance. This guide provides an objective, data-supported comparison to elucidate the distinct advantages of using this compound.
Fundamental Differences: Structure and Reactivity
Homobifunctional Crosslinkers These reagents possess two identical reactive groups at either end of a spacer arm.[1][2] They are typically used in one-step reactions to link molecules containing the same functional group, such as the primary amines on lysine residues.[3][4] This simplicity, however, often leads to a significant drawback: a lack of control. The simultaneous reactivity at both ends can result in undesirable self-conjugation, intramolecular crosslinking, and polymerization, creating a heterogeneous mixture of products that is difficult to characterize and purify.[5]
This compound (Maleimide-PEG2-N-hydroxysuccinimide ester) this compound is a heterobifunctional crosslinker, meaning it has two different reactive ends, allowing for a controlled, sequential conjugation process.
-
N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines (-NH2) at a pH of 7-9 to form stable amide bonds.
-
Maleimide group: This group specifically reacts with sulfhydryl groups (-SH), typically from cysteine residues, at a pH of 6.5-7.5 to form a stable thioether bond.
This dual-specificity is the cornerstone of its utility, enabling the precise coupling of two different molecules with minimal side reactions.
Furthermore, the integrated polyethylene glycol (PEG) spacer arm is not merely a passive linker. The hydrophilic PEG chain imparts several crucial benefits:
-
Enhanced Solubility: It significantly increases the water solubility of the crosslinker and the final conjugate, which is critical when working with hydrophobic payloads like many cytotoxic drugs.
-
Reduced Aggregation: By increasing hydrophilicity, the PEG spacer helps prevent the aggregation of the bioconjugate, a common issue that can compromise its efficacy and stability.
-
Improved Pharmacokinetics: The PEG spacer can shield the conjugate from immune recognition and enzymatic degradation, potentially extending its circulation half-life.
-
Steric Separation: It provides defined spatial separation between the conjugated molecules, which can be essential for maintaining the biological activity of proteins or antibodies.
Comparative Performance Data
The theoretical advantages of this compound translate into measurable improvements in conjugation outcomes. The following table summarizes the key performance differences.
| Parameter | This compound (Heterobifunctional) | Homobifunctional Crosslinkers (e.g., DSS, BMOE) | Rationale |
| Reaction Control | High (Sequential, two-step reaction) | Low (One-step, random coupling) | Heterobifunctional nature allows for the activation of one molecule first, followed by conjugation to the second. |
| Product Homogeneity | High | Low to Moderate | Controlled reaction minimizes the formation of polymers and self-conjugated species. |
| Undesirable Side Reactions | Minimized | Prone to polymerization & self-conjugation | The one-step nature of homobifunctional crosslinking leads to a broad range of poorly defined products. |
| Conjugate Solubility | Enhanced | Often Decreased | The hydrophilic PEG spacer counteracts the hydrophobicity of many payloads and linkers. |
| Reproducibility | High | Low | The defined, step-wise process is inherently more reproducible than a random, one-pot reaction. |
Experimental Workflows: A Visual Comparison
The difference in reaction control is best illustrated by comparing the experimental workflows.
Caption: Workflow comparison of heterobifunctional vs. homobifunctional crosslinking.
Detailed Experimental Protocols
Protocol 1: Two-Step Conjugation Using this compound
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Protein-SH in a suitable buffer (e.g., PBS, pH 6.5-7.5 with 1-5 mM EDTA)
-
This compound Ester (dissolved immediately before use in anhydrous DMSO or DMF)
-
Desalting columns
-
Quenching reagent (e.g., L-cysteine)
Procedure:
-
Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Prepare a 10-20 mM stock solution in anhydrous DMSO.
-
Step 1: Activation of Protein-NH₂:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH₂ solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Immediately following incubation, remove non-reacted this compound using a desalting column equilibrated with a sulfhydryl-reaction buffer (e.g., PBS, pH 6.5-7.5). This step is crucial to prevent the maleimide end from reacting with a second amine-containing protein.
-
-
Step 2: Conjugation to Protein-SH:
-
Combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching and Purification:
-
To stop the reaction, add a quenching reagent like L-cysteine to a final concentration that is in molar excess to the maleimide groups.
-
Purify the final conjugate using size-exclusion or affinity chromatography to separate the desired conjugate from unreacted components.
-
Protocol 2: One-Step Conjugation Using a Homobifunctional NHS Ester (e.g., DSS)
This protocol describes the general procedure for crosslinking proteins in a solution.
Materials:
-
Protein mixture in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DSS (Disuccinimidyl suberate) dissolved in anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Crosslinking Reaction:
-
Add the desired concentration of DSS stock solution to the protein mixture. The optimal molar excess must be determined empirically.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15 minutes.
-
-
Analysis:
-
Analyze the resulting mixture of crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry. The output will be a complex mixture of monomers, dimers (homo- and hetero-), and higher-order oligomers.
-
Application in Antibody-Drug Conjugate (ADC) Development
The precise control offered by this compound is critical in therapeutic applications like ADCs, where a defined drug-to-antibody ratio (DAR) is essential for safety and efficacy.
References
- 1. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 4. covachem.com [covachem.com]
- 5. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
A Head-to-Head Comparison of Bioconjugation Chemistries: Mal-PEG2-NHS vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of a bioconjugation strategy is a critical decision that directly influences the efficiency, stability, and ultimate performance of the resulting conjugate. The heterobifunctional linker, Maleimide-PEG2-N-hydroxysuccinimide ester (Mal-PEG2-NHS), is a widely utilized reagent for covalently linking amine-containing and thiol-containing molecules. However, the landscape of bioconjugation is continually evolving, with alternative methods such as "click chemistry" gaining prominence. This guide provides an objective comparison of this compound with a key alternative, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), supported by experimental data and detailed protocols to empower informed decision-making in your research and development endeavors.
Performance Overview: this compound vs. SPAAC
The efficiency and outcome of a conjugation reaction are paramount. While direct head-to-head quantitative comparisons under identical conditions are not always available in the literature, we can synthesize data from various studies to provide a clear comparative overview.
| Feature | This compound (Maleimide-Thiol Conjugation) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Target Moieties | Primary amines (-NH₂) and sulfhydryls (-SH) | Azides (-N₃) and strained alkynes (e.g., DBCO) |
| Reaction pH | NHS-ester reaction: pH 7-9; Maleimide reaction: pH 6.5-7.5[1] | Typically pH 4-11 (often performed at physiological pH ~7.4) |
| Reaction Speed | NHS-ester reaction: 30 min - 2 hrs; Maleimide reaction: rapid, often complete in minutes to a few hours[2] | Very fast, can be on the order of seconds to minutes. |
| Stoichiometry Control | Can lead to a heterogeneous mixture of products with varying numbers of conjugated molecules.[3] | Offers precise one-to-one stoichiometry, resulting in a well-defined, homogenous product.[3] |
| Conjugation Efficiency | Generally high but can be variable depending on reaction conditions and the presence of competing nucleophiles.[4] Some studies have shown efficiencies of 58-84% depending on the reactants. | Typically very high, often achieving near-quantitative yields (>80-95%). |
| Side Reactions | NHS esters are susceptible to hydrolysis, especially at higher pH. Maleimides can also hydrolyze and may react with other nucleophiles at pH > 7.5. | Minimal side reactions due to the bioorthogonal nature of the reactants. |
| Biocompatibility | Well-established for in vitro applications. The stability of the thioether bond can be a consideration for in vivo applications due to potential retro-Michael reactions. | Excellent for in vivo and live-cell applications as it does not require cytotoxic copper catalysts. |
Visualizing the Conjugation Workflows
To better understand the practical application of these chemistries, the following diagrams illustrate the experimental workflows for a typical two-step conjugation using this compound and a one-step SPAAC reaction.
Detailed Experimental Protocols
For reproducible and reliable results, adherence to a well-defined protocol is essential. Below are detailed methodologies for both this compound and SPAAC conjugation.
Protocol 1: Two-Step Protein Conjugation with this compound
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Molecule-SH
-
Conjugation buffer (amine- and sulfhydryl-free, e.g., PBS, pH 6.5-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or free cysteine)
-
Desalting columns
Procedure:
Step 1: Activation of Protein-NH₂ with this compound
-
Prepare Protein-NH₂: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound ester in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the conjugation buffer.
Step 2: Conjugation to Molecule-SH
-
Combine Reactants: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein solution.
-
Incubation: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing reduced cysteine at a concentration several times higher than the sulfhydryls on the Molecule-SH.
-
Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove unreacted molecules.
Protocol 2: SPAAC Conjugation
This protocol outlines the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH ~7.4)
-
Azide-containing molecule
-
Reaction buffer (azide-free)
-
Purification system (e.g., preparative RP-HPLC)
Procedure:
-
Prepare Reactants: Dissolve the azide-containing molecule in the reaction buffer to a final concentration of 1-10 mM. Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
Reaction Incubation: Mix the solutions of the azide- and DBCO-containing molecules. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
Purification of the Conjugate: Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Methods for Quantifying Conjugation Efficiency
Accurate quantification of conjugation efficiency is crucial for characterizing the final product and ensuring batch-to-batch consistency.
| Method | Principle | Information Obtained | Key Considerations |
| UV-Vis Spectrophotometry | Measures the absorbance of the conjugate at wavelengths specific to the protein (typically 280 nm) and the conjugated molecule (if it has a chromophore). | Average drug-to-antibody ratio (DAR). | Simple and requires no separation, but has lower accuracy and only provides an average value. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of a payload increases the hydrophobicity of the protein. | Distribution of species with different numbers of conjugated molecules. | Provides a more detailed picture of the conjugation outcome than UV-Vis. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Can separate and quantify different protein chains with varying drug loads after reduction of the conjugate. | Effective for site-specific conjugates but may not resolve heterogeneous mixtures well. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the components of a mixture and determines their mass-to-charge ratio. | Precise mass of the conjugate, allowing for the determination of the exact number of conjugated molecules and identification of byproducts. | Provides the most detailed and accurate information but requires more specialized equipment. |
| Ellman's Assay | Quantifies the number of free sulfhydryl groups remaining after the conjugation reaction. | Indirect measure of maleimide reaction efficiency. | Useful for assessing the consumption of thiol groups. |
Conclusion
Both this compound and SPAAC are powerful tools for bioconjugation, each with its own set of advantages and disadvantages. This compound, utilizing well-established NHS-ester and maleimide chemistries, is a reliable choice for many applications, particularly for in vitro studies. However, the potential for side reactions and the generation of heterogeneous products are important considerations.
In contrast, SPAAC offers a bioorthogonal approach with high efficiency, excellent specificity, and superior control over stoichiometry, making it particularly well-suited for in vivo applications and the generation of well-defined, homogeneous conjugates. The choice between these methods will ultimately depend on the specific requirements of the biomolecules involved, the desired properties of the final conjugate, and the intended application. By carefully considering the data and protocols presented in this guide, researchers can make a more informed decision to advance their scientific and therapeutic development goals.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Serum Stability of Mal-PEG2-NHS Conjugates and Alternatives
For researchers and professionals in drug development, the stability of bioconjugates in serum is a critical parameter influencing efficacy and safety. This guide provides an objective comparison of the serum stability of conjugates formed using the popular Mal-PEG2-NHS linker versus alternative conjugation chemistries. The information herein is supported by experimental data to aid in the selection of the most appropriate conjugation strategy for your biomolecule.
Executive Summary
The this compound ester is a heterobifunctional linker widely used for conjugating biomolecules. It contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues) and a maleimide group for reaction with sulfhydryl groups (e.g., cysteine residues). While versatile, the resulting maleimide-thiol linkage can exhibit instability in the physiological environment of serum. This guide explores this instability and compares it with more stable, next-generation conjugation technologies.
Comparison of Serum Stability
The stability of a bioconjugate in serum is paramount for its therapeutic success. Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window[1]. The thioether bond formed by the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction in the presence of other thiols, such as albumin, which is abundant in serum[2][3][4]. This can lead to the transfer of the payload to other proteins.
The following table summarizes quantitative data from various studies comparing the serum stability of different linker technologies.
| Linker Type | Conjugation Chemistry | Model System | Incubation Time | % Intact Conjugate Remaining | Key Findings & References |
| Maleimide-Thiol Adduct | Michael Addition | Antibody-Drug Conjugate (ADC) in human plasma | 7 days | ~50% | Susceptible to retro-Michael reaction leading to deconjugation.[1] |
| Maleimide-Thiol Adduct | Michael Addition | Maleimide-PEG conjugate of Hemoglobin in presence of 1 mM glutathione | 7 days | <70% | Demonstrates instability in the presence of competing thiols. |
| Ring-Opened Maleimide-Thiol Adduct | Hydrolyzed Succinimide Ring | Model Succinimide Thioethers | > 2 years (half-life) | >95% (after hydrolysis) | Hydrolysis of the succinimide ring significantly stabilizes the conjugate against thiol exchange. |
| Mono-Sulfone-PEG | Thiol Addition followed by Reduction | Mono-sulfone-PEG conjugate of Hemoglobin in presence of 1 mM glutathione | 7 days | >90% | Offers significantly improved stability over maleimide-PEG conjugates. |
| "Bridging" Disulfide | Thiol-Disulfide Exchange | ADC in human plasma | 7 days | >95% | Provides a stable linkage with minimal degradation over time. |
| Thiol-Ene Chemistry | Thiol-Ene Reaction | ADC in human plasma | 7 days | >90% | Forms a stable thioether bond with high resistance to degradation. |
| Julia-Kocienski-like Reagents | Thiol-Click Chemistry | Protein conjugates in human plasma | 72 hours | Superior to maleimide conjugates | Methylsulfonyl phenyloxadiazole compounds show enhanced stability in human plasma compared to maleimide conjugates. |
Reaction Pathways and Instability Mechanisms
The following diagrams illustrate the conjugation process using this compound and the subsequent instability of the maleimide-thiol linkage in serum.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability assays. Below are protocols for assessing the serum stability of bioconjugates.
Protocol 1: HPLC-Based Stability Assay
This method is suitable for quantifying the amount of intact conjugate and any degradation products over time.
Materials:
-
Test conjugate (e.g., this compound derived)
-
Human or animal serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (for quantification)
-
Incubator at 37°C
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Dissolve the test conjugate in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in pre-warmed human serum or plasma (e.g., 1 mg/mL).
-
Incubation: Incubate the serum/plasma-conjugate mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: To the aliquot, add 3 volumes of cold acetonitrile containing an internal standard to precipitate the serum proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC. A typical mobile phase system is a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Data Analysis: The percentage of intact conjugate remaining at each time point is calculated by comparing the peak area of the conjugate to that of the internal standard and normalizing to the t=0 time point.
Protocol 2: ELISA-Based Stability Assay
This method is useful for assessing the stability of antibody-drug conjugates (ADCs) by measuring the amount of intact ADC that can still bind to its target.
Materials:
-
Test ADC
-
Control antibody
-
Human or animal serum
-
ELISA plates
-
Capture antibody (binds to the ADC's antibody portion)
-
Detection antibody (e.g., anti-payload antibody conjugated to HRP)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in serum and incubate at 37°C for various time points (e.g., 0, 1, 3, 7, and 14 days).
-
Plate Coating: Coat ELISA plates with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plates with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Sample Addition: Add serial dilutions of the incubated serum samples to the wells and incubate for 1-2 hours.
-
Detection: Wash the plates and add the detection antibody. Incubate for 1 hour.
-
Signal Development: Wash the plates and add the substrate solution. Stop the reaction when sufficient color has developed.
-
Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength. The concentration of intact ADC is determined from a standard curve, and the percentage remaining is calculated relative to the day 0 sample.
Conclusion
The choice of conjugation chemistry has a profound impact on the in vivo stability and performance of bioconjugates. While this compound esters are widely used, the inherent instability of the maleimide-thiol linkage in serum necessitates careful consideration and evaluation. For applications requiring high serum stability, alternative chemistries such as those based on mono-sulfones, "bridging" disulfides, or thiol-ene reactions, offer significant advantages. Researchers should select a conjugation strategy based on the specific requirements of their application, balancing factors such as stability, reaction efficiency, and the nature of the biomolecule and payload. The experimental protocols provided in this guide offer a starting point for the critical evaluation of conjugate stability in a physiologically relevant environment.
References
A Researcher's Guide to Functional Analysis of Proteins After Mal-PEG2-NHS Conjugation
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of therapeutic innovation. Among the various bioconjugation strategies, the use of heterobifunctional linkers like Maleimide-PEG2-N-hydroxysuccinimide (Mal-PEG2-NHS) is prevalent for creating stable protein conjugates, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of protein function post-conjugation, supported by experimental data and detailed protocols, to aid in the critical analysis of these modified biotherapeutics.
The Impact of this compound Conjugation on Protein Function
This compound is a heterobifunctional crosslinker containing an NHS ester and a maleimide group. The NHS ester reacts with primary amines (like the side chain of lysine residues), while the maleimide group reacts with sulfhydryl groups (from cysteine residues). This allows for the specific and stable linkage of molecules to a protein. The short, hydrophilic polyethylene glycol (PEG) spacer is designed to increase solubility and potentially reduce steric hindrance.
However, any modification to a protein's structure carries the risk of altering its function. Key considerations include:
-
Binding Affinity: Conjugation, particularly near the antigen-binding site of an antibody or the active site of an enzyme, can sterically hinder interaction with its target.
-
Biological Activity: The downstream effect of the protein, such as inducing cell signaling or enzymatic activity, may be enhanced or diminished.
-
Stability and Pharmacokinetics: PEGylation is known to increase the hydrodynamic size of proteins, which can extend their circulation half-life and improve stability.
-
Immunogenicity: While PEGylation often reduces the immunogenicity of therapeutic proteins, there are instances where anti-PEG antibodies can be generated, potentially affecting efficacy and safety.
Comparative Functional Analysis: Performance Metrics
Evaluating the impact of conjugation requires rigorous functional assays. The following tables present representative data comparing a hypothetical therapeutic antibody (mAb-X) before and after conjugation with this compound and an alternative non-PEGylated linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Disclaimer: The following data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific protein, linker, and experimental conditions.
Table 1: Comparison of Antigen Binding Affinity via Surface Plasmon Resonance (SPR)
| Analyte | Ligand | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) | % Retained Affinity |
| Unconjugated mAb-X | Target Antigen | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.17 | 100% |
| mAb-X-Mal-PEG2-NHS | Target Antigen | 1.1 x 10⁵ | 6.5 x 10⁻⁴ | 5.91 | ~71% |
| mAb-X-SMCC | Target Antigen | 1.0 x 10⁵ | 7.2 x 10⁻⁴ | 7.20 | ~58% |
Table 2: In Vitro Cytotoxicity in a Cell-Based Assay
| Treatment | Target Cell Line | IC50 (nM) | % Retained Potency |
| Unconjugated mAb-X | Cancer Cell Line A | 10.5 | 100% |
| mAb-X-Mal-PEG2-NHS-Drug | Cancer Cell Line A | 15.2 | ~69% |
| mAb-X-SMCC-Drug | Cancer Cell Line A | 18.8 | ~56% |
Table 3: Binding to Fc Gamma Receptor IIIa (FcγRIIIa)
| Analyte | Ligand | Affinity (KD, nM) | % Retained Affinity |
| Unconjugated mAb-X | FcγRIIIa | 150 | 100% |
| mAb-X-Mal-PEG2-NHS | FcγRIIIa | 210 | ~71% |
| mAb-X-SMCC | FcγRIIIa | 195 | ~77% |
Key Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the implications of conjugation.
Experimental workflow for protein conjugation and functional analysis.
A common application for modified antibodies is the targeted inhibition of signaling pathways in cancer. For instance, an antibody-drug conjugate targeting the Epidermal Growth Factor Receptor (EGFR) can deliver a cytotoxic payload directly to tumor cells.
Simplified EGFR signaling pathway and the action of a targeted ADC.
Experimental Protocols
Detailed and consistent protocols are essential for generating reliable and comparable data.
Protocol 1: Antigen-Binding Analysis by Indirect ELISA
This protocol assesses the ability of the conjugated antibody to bind its target antigen.
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of target antigen (e.g., 1 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL/well of serially diluted unconjugated and conjugated antibodies to the plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated anti-human IgG secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop Reaction: Stop the reaction by adding 100 µL/well of 1M H₂SO₄.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance versus concentration and determine the EC50 for each antibody to compare binding.
Protocol 2: Kinetic Analysis by Surface Plasmon Resonance (SPR)
This protocol provides quantitative data on the association and dissociation rates of the antibody-antigen interaction.
-
Chip Preparation: Use a CM5 sensor chip. Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC according to the instrument's standard amine coupling protocol.
-
Ligand Immobilization: Immobilize an anti-human IgG (Fc) antibody onto the sensor surface to a level of approximately 10,000 Response Units (RU). This will be used to capture the test antibodies. Deactivate remaining active groups with 1 M ethanolamine.
-
Analyte Preparation: Prepare a series of dilutions of the target antigen in running buffer (e.g., HBS-EP+ buffer) ranging from 0 nM to 500 nM.
-
Kinetic Assay: a. Inject the unconjugated or conjugated antibody over the prepared surface at a concentration of ~1 µg/mL to achieve a capture level of 100-200 RU. b. Inject the lowest concentration of the antigen over the surface for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds). c. Regenerate the surface with a pulse of low pH glycine buffer (e.g., 10 mM glycine-HCl, pH 1.7) to remove the captured antibody and bound antigen. d. Repeat steps a-c for each antigen concentration in a randomized order. Include buffer-only injections (0 nM antigen) for double referencing.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model using the analysis software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Protocol 3: Cell-Based Cytotoxicity Assay
This protocol measures the ability of a conjugated antibody (e.g., an ADC) to kill target cancer cells.
-
Cell Plating: Seed target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of the unconjugated and conjugated antibodies in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® or by MTS assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the untreated control wells. Plot the percentage of cell viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.
Conclusion
The functional analysis of proteins after this compound conjugation is a critical step in the development of novel biotherapeutics. While this linker offers a reliable method for creating stable conjugates, it is imperative to quantitatively assess its impact on the protein's biological function. As the illustrative data suggests, even a small PEG spacer can influence activity, potentially offering advantages over non-PEGylated linkers in retaining function. By employing rigorous and standardized assays for binding, potency, and other relevant attributes, researchers can make informed decisions, optimizing linker chemistry and conjugation strategies to develop safer and more effective protein-based drugs.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG2-NHS
For researchers and scientists engaged in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the use of Mal-PEG2-NHS, a heterobifunctional crosslinker integral to the creation of antibody-drug conjugates (ADCs) and other bioconjugates. Adherence to these procedures will help mitigate risks and ensure the effective application of this compound in your research.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled laboratory environment.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles causing serious eye irritation.[1] |
| Body Protection | A clean, body-covering lab coat. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. For emergencies or where exposure levels are unknown, a full-facepiece positive-pressure, air-supplied respirator is recommended. | To avoid inhalation of dust or aerosols that may cause respiratory tract irritation. |
Step-by-Step Handling and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the vial in a tightly closed container, under an inert gas like nitrogen or argon, at -20°C for long-term storage.
-
The compound is moisture-sensitive; store with a desiccant.
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Conduct all handling of the solid compound within a chemical fume hood.
-
This compound is not readily soluble in aqueous solutions and should first be dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Subsequent dilutions can be made in an appropriate aqueous buffer.
3. During Use:
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation at all times.
4. Spill Management:
-
In case of a spill, evacuate the area and remove all sources of ignition.
-
Ventilate the area of the leak or spill.
-
For solid spills, moisten with water to reduce airborne dust and clean up with non-sparking tools. Place the spilled material in a closed container for disposal.
-
For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth and place in a chemical waste container. Do not use combustible materials like sawdust.
5. Disposal:
-
Dispose of unused contents and the container in accordance with federal, state, and local regulations.
-
Waste should be managed in an appropriate and approved waste disposal facility.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
